BB-Cl-Amidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O.ClH/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18;/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33);1H/t23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHRPHXTLAIRI-BQAIUKQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of BB-Cl-Amidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with enhanced cellular bioavailability compared to its predecessor, Cl-amidine.[1] This potent small molecule has emerged as a critical tool in biomedical research, demonstrating significant therapeutic potential in a range of diseases, including autoimmune disorders, cancer, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of BB-Cl-Amidine, detailing its molecular targets, downstream signaling effects, and key experimental findings. The information is presented to support further research and drug development efforts centered on PAD inhibition.
Core Mechanism of Action: Pan-PAD Inhibition
BB-Cl-Amidine functions as an irreversible inhibitor of multiple peptidylarginine deiminase (PAD) enzymes.[3] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing numerous physiological and pathological processes.[4]
BB-Cl-Amidine's chemical structure includes a C-terminal benzimidazole (B57391) group, which prevents proteolytic degradation, and an N-terminal biphenyl (B1667301) moiety, which enhances hydrophobicity and cellular uptake.[1] It irreversibly binds to the active site of PAD enzymes, leading to their inactivation.[1]
Quantitative Inhibition Data
The inhibitory activity of BB-Cl-Amidine against various PAD isoforms has been quantified, demonstrating its pan-PAD inhibitory nature.
| Parameter | PAD1 | PAD2 | PAD3 | PAD4 | Reference(s) |
| IC₅₀ | 0.8 µM | - | 6.2 µM | 5.9 µM | [5] |
| k_inact/K_I (M⁻¹min⁻¹) | 16,100 | 4,100 | 6,800 | 13,300 | [6] |
Key Signaling Pathways and Cellular Effects
The inhibition of PADs by BB-Cl-Amidine triggers a cascade of downstream effects, impacting various signaling pathways and cellular processes.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
One of the most well-documented effects of BB-Cl-Amidine is its ability to inhibit the formation of Neutrophil Extracellular Traps (NETs).[1][2] NETosis is a form of programmed cell death in neutrophils that involves the release of decondensed chromatin decorated with granular proteins to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases like lupus and rheumatoid arthritis.[2][7]
PAD4-mediated citrullination of histones (e.g., H3) is a critical step in chromatin decondensation during NETosis. By inhibiting PAD4, BB-Cl-Amidine prevents histone citrullination, thereby blocking NET formation.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
BB-Cl-Amidine Hydrochloride: A Pan-PAD Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine hydrochloride is a potent, irreversible, pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2] As a second-generation haloacetamidine-based inhibitor, it was developed as a more cell-permeable and proteolytically stable analog of Cl-amidine.[3][4] This enhanced bioavailability has made BB-Cl-Amidine a valuable tool in preclinical research for studying the role of PAD enzymes in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways affected by its activity.
Mechanism of Action
PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter the structure and function of proteins, impacting cellular processes such as gene regulation, signal transduction, and the formation of neutrophil extracellular traps (NETs).[5][6] BB-Cl-Amidine acts as an irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby preventing the conversion of arginine to citrulline.[4] Its pan-PAD activity allows for the broad inhibition of multiple PAD isoforms.
Quantitative Inhibitory Data
BB-Cl-Amidine has been characterized by its inactivation efficiency (k_inact_/K_I_) against multiple PAD isoforms. The following table summarizes its potency.
| PAD Isoform | k_inact_/K_I_ (M⁻¹min⁻¹) | Reference |
| PAD1 | 16,100 | [1][2] |
| PAD2 | 4,100 | [1][2] |
| PAD3 | 6,800 | [1][2] |
| PAD4 | 13,300 | [1][2] |
Additionally, the cellular potency of BB-Cl-Amidine has been demonstrated in various cell lines. For instance, in human osteosarcoma (U2OS) cells, BB-Cl-Amidine exhibits a half-maximal effective concentration (EC50) of 8.8 µM.[4][7]
Key Signaling Pathways
BB-Cl-Amidine has been shown to modulate several critical signaling pathways, primarily through its inhibition of PAD-mediated citrullination.
Inhibition of NETosis
Neutrophil Extracellular Trap (NET) formation is a process where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens. PAD4-mediated citrullination of histones is a crucial step in chromatin decondensation during NETosis. By inhibiting PAD4, BB-Cl-Amidine effectively blocks NET formation.[8]
Modulation of the STING Pathway
Recent studies have revealed an off-target effect of BB-Cl-Amidine on the Stimulator of Interferon Genes (STING) signaling pathway.[9] STING is a key mediator of the innate immune response to cytosolic DNA. BB-Cl-Amidine has been shown to directly inhibit STING oligomerization, a critical step for its activation and downstream signaling, independent of its PAD inhibitory activity.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments involving BB-Cl-Amidine.
In Vitro PAD Activity Assay
This protocol describes a fluorescent assay to measure PAD activity and its inhibition by BB-Cl-Amidine.[1]
Materials:
-
Recombinant human PAD2 or PAD4
-
TAMRA-(GRGA)4 substrate
-
Evans blue quencher
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of BB-Cl-Amidine in DMSO.
-
In a 384-well plate, add recombinant PAD enzyme (e.g., 1 nM final concentration) to the assay buffer.
-
Add serial dilutions of BB-Cl-Amidine or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the TAMRA-(GRGA)4 substrate (0.5 µM final concentration) and Evans blue quencher (concentration adjusted based on sample protein content).
-
Immediately measure the fluorescence intensity (Excitation/Emission ~544/590 nm) at 1-minute intervals for 30-60 minutes at 37°C.
-
Calculate the rate of substrate conversion (ΔRFU/min) and determine the IC50 value for BB-Cl-Amidine.
Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to determine the cytotoxicity of BB-Cl-Amidine.[10][11]
Materials:
-
Cell line of interest (e.g., U2OS)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BB-Cl-Amidine (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Western Blot for Histone Citrullination
This protocol details the detection of citrullinated histones in cells treated with BB-Cl-Amidine.[2][12]
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-citrullinated Histone H3 (e.g., anti-H3Cit) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
PVDF membrane
Procedure:
-
Culture and treat cells with BB-Cl-Amidine as described in the MTT assay protocol.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
In Vivo Study in MRL/lpr Mice
This protocol describes the in vivo administration of BB-Cl-Amidine to a lupus-prone mouse model.[3][10][13]
Materials:
-
MRL/lpr mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9][13]
Procedure:
-
Prepare the dosing solution of BB-Cl-Amidine in the vehicle.
-
Administer BB-Cl-Amidine at a dosage of 1 mg/kg via subcutaneous injection daily.[3][10][13]
-
Monitor mice for disease progression, including proteinuria, skin lesions, and splenomegaly.
-
At the end of the study, collect blood and tissues for analysis of autoantibodies, immune complex deposition, and gene expression of interferon-regulated genes.
Experimental Workflows
Workflow for In Vitro PAD Inhibitor Screening
Workflow for In Vivo Efficacy Study
References
- 1. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Investigating the Enzymatic Targets of BB-Cl-Amidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB-Cl-Amidine hydrochloride is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2] This citrullination process plays a critical role in numerous physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[3] Dysregulated PAD activity is implicated in the pathogenesis of conditions such as rheumatoid arthritis, lupus, and various cancers.[3][4] BB-Cl-Amidine, a second-generation PAD inhibitor, was developed to improve upon the cellular bioavailability of its predecessor, Cl-amidine.[1][5] This technical guide provides a comprehensive overview of the enzymatic targets of BB-Cl-Amidine, its mechanism of action, and detailed methodologies for its investigation.
Primary Enzymatic Targets: Protein Arginine Deiminases (PADs)
The primary enzymatic targets of BB-Cl-Amidine are the members of the Protein Arginine Deiminase (PAD) family.[6][7] In humans, this family consists of five isoforms (PAD1-4 and PAD6), with PADs 1-4 being catalytically active.[4] BB-Cl-Amidine is characterized as a "pan-PAD inhibitor," indicating its activity against multiple isoforms.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of the PAD enzymes.[1]
Quantitative Inhibition Data
The inhibitory potency of BB-Cl-Amidine and its precursor, Cl-amidine, against the active PAD isoforms has been quantified through kinetic studies. The efficiency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I.
| Inhibitor | Target Enzyme | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| BB-Cl-Amidine | PAD1 | 16,100 | [8] |
| PAD2 | 4,100 | [8] | |
| PAD3 | 6,800 | [8] | |
| PAD4 | 13,300 | [8] | |
| Cl-Amidine | PAD1 | 37,000 | [9] |
| PAD2 | 1,200 | [9] | |
| PAD3 | 2,000 | [9] | |
| PAD4 | 13,000 | [9] |
In cellular assays, the potency of BB-Cl-Amidine is significantly enhanced compared to Cl-amidine, which is attributed to its increased hydrophobicity and resistance to proteolysis, leading to better cellular uptake and stability.[1][7]
| Inhibitor | Cell Line | Assay | EC50 Value | Reference |
| BB-Cl-Amidine | U2OS (Human Osteosarcoma) | Cell Viability (XTT Assay) | 8.8 ± 0.6 µM | [1][7] |
| Cl-Amidine | U2OS (Human Osteosarcoma) | Cell Viability (XTT Assay) | >200 µM | [1][7] |
Key Cellular Processes Modulated by BB-Cl-Amidine
Inhibition of PAD enzymes by BB-Cl-Amidine leads to the modulation of several critical cellular pathways and processes.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathology of autoimmune and inflammatory diseases.[1] A key step in NET formation is the citrullination of histones by PAD4, which leads to chromatin decondensation.[10] BB-Cl-Amidine has been shown to effectively inhibit NET formation.[5][8]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
In the context of cancer biology, BB-Cl-Amidine has been shown to induce apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress pathway.[11] This involves the downregulation of the 78 kDa glucose-regulated protein (GRP78), a key chaperone in the ER, and the upregulation of the pro-apoptotic DNA Damage Inducible Transcript 3 (DDIT3), also known as CHOP.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of BB-Cl-Amidine.
In Vitro PAD Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory activity of BB-Cl-Amidine against purified PAD enzymes.
Principle: This assay measures the amount of citrulline produced by the enzymatic conversion of a synthetic arginine-containing substrate. The inhibition is quantified by the reduction in citrulline formation in the presence of the inhibitor.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, or PAD4 enzyme.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT.[9]
-
This compound stock solution (in DMSO).
-
Colorimetric Detection Reagent (modified Fearon reaction): A mixture of diacetyl monoxime and antipyrine (B355649) in an acidic solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of BB-Cl-Amidine in Assay Buffer.
-
In a 96-well plate, add the diluted BB-Cl-Amidine solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the PAD enzyme to each well (final concentrations can range from 0.2 µM to 0.5 µM depending on the isoform).[1]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the reaction by adding the BAEE substrate to each well (e.g., to a final concentration of 10 mM).[1]
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[1]
-
Stop the reaction by adding a strong acid (e.g., a mixture of H₂SO₄ and H₃PO₄).
-
Add the colorimetric detection reagent to each well.
-
Incubate the plate at 95°C for a specified time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of PAD inhibition for each concentration of BB-Cl-Amidine relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Viability Assay (XTT Assay)
Objective: To determine the cytotoxic effect of BB-Cl-Amidine on a given cell line.
Principle: The XTT assay is a colorimetric method to assess cell viability based on the metabolic activity of the cells. The tetrazolium salt XTT is reduced by metabolically active cells to a soluble orange-colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., U2OS).
-
Complete cell culture medium.
-
This compound.
-
XTT reagent and electron coupling solution.
-
96-well cell culture plate.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of BB-Cl-Amidine in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of BB-Cl-Amidine or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) in a CO₂ incubator at 37°C.[7]
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm (for the formazan product) and a reference wavelength of 660 nm (for background) using a microplate reader.
-
Subtract the background absorbance from the 450 nm readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the BB-Cl-Amidine concentration.
Western Blot Analysis of Histone H3 Citrullination
Objective: To assess the effect of BB-Cl-Amidine on histone H3 citrullination in cells.
Principle: Western blotting is used to detect the levels of citrullinated histone H3 in cell lysates after treatment with BB-Cl-Amidine. A decrease in the citrullinated H3 signal indicates inhibition of PAD activity.
Materials:
-
Cell line capable of undergoing citrullination (e.g., HL-60 or isolated neutrophils).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrullination at R2, R8, R17) and anti-total histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with various concentrations of BB-Cl-Amidine for a specified time. A stimulant to induce citrullination (e.g., a calcium ionophore like A23187) may be required.[12]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total histone H3 antibody as a loading control, or run a parallel gel.
-
Quantify the band intensities to determine the relative levels of citrullinated histone H3.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of PAD Inhibition by BB-Cl-Amidine
Caption: Mechanism of PAD inhibition by BB-Cl-Amidine.
Experimental Workflow for Investigating BB-Cl-Amidine
Caption: Workflow for characterizing BB-Cl-Amidine.
Signaling Pathway of ER Stress Induction by BB-Cl-Amidine
Caption: ER stress-mediated apoptosis by BB-Cl-Amidine.
Conclusion
This compound is a valuable research tool for investigating the roles of Protein Arginine Deiminases in health and disease. Its characterization as a pan-PAD inhibitor with improved cellular efficacy makes it a potent modulator of citrullination-dependent processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study the enzymatic targets and cellular effects of this compound, contributing to a deeper understanding of the therapeutic potential of PAD inhibition.
References
- 1. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
BB-Cl-Amidine Hydrochloride: A Technical Guide to its Inhibitory Effect on Neutrophil Extracellular Trap (NET) Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BB-Cl-Amidine hydrochloride, a potent inhibitor of Peptidylarginine Deiminase (PAD) enzymes, and its significant role in modulating the formation of Neutrophil Extracellular Traps (NETs). This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction: Neutrophil Extracellular Traps (NETs) and the Role of PAD4
Neutrophils are a cornerstone of the innate immune system, employing various strategies to combat pathogens, including phagocytosis and the release of antimicrobial granules.[1] A distinct defense mechanism is the formation of Neutrophil Extracellular Traps (NETs) through a unique cell death process termed NETosis.[1] NETs are web-like structures composed of decondensed chromatin (DNA and histones) decorated with granular and cytoplasmic proteins, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[2] These traps physically ensnare and kill microorganisms.
While beneficial in host defense, dysregulated or excessive NET formation is implicated in the pathophysiology of numerous non-infectious diseases, including autoimmune disorders like systemic lupus erythematosus (SLE), thrombosis, and sepsis.[2][3]
A critical enzyme in the NETosis pathway is Peptidylarginine Deiminase 4 (PAD4).[4][5] Upon neutrophil activation, PAD4 catalyzes the conversion of positively charged arginine residues on histones (primarily H3 and H4) to neutral citrulline.[4][5] This post-translational modification, known as citrullination or deimination, weakens the electrostatic interaction between histones and DNA, leading to chromatin decondensation—a prerequisite for NET release.[5][6] Consequently, PAD4 is a prime therapeutic target for controlling pathological NET formation.[6][7]
This compound: A Second-Generation PAD Inhibitor
BB-Cl-Amidine is a potent, irreversible pan-PAD inhibitor.[8] It was developed as a structural analogue of the first-generation PAD inhibitor, Cl-amidine.[9] The design of BB-Cl-Amidine incorporates key modifications to improve its pharmacological properties. Specifically, the C-terminal amide of Cl-amidine is replaced with a benzimidazole (B57391) group to prevent proteolytic degradation, and the N-terminal benzoyl group is substituted with a biphenyl (B1667301) moiety to increase hydrophobicity and enhance cellular uptake.[8][9] These changes result in a significantly more potent compound in cellular assays compared to its predecessor.[8][10]
Mechanism of Action: Inhibition of PAD4-Mediated NETosis
BB-Cl-Amidine functions by irreversibly inactivating PAD enzymes, including the NETosis-critical PAD4.[8] The inhibitory process unfolds through the following steps:
-
Neutrophil Activation: Various stimuli, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or pathogens, activate neutrophils, initiating signaling cascades that lead to an influx of calcium ions (Ca²⁺).
-
PAD4 Activation: The elevated intracellular Ca²⁺ levels activate PAD4.
-
PAD4 Inhibition: BB-Cl-Amidine enters the cell and covalently binds to a critical cysteine residue in the active site of PAD4, irreversibly inactivating the enzyme.
-
Prevention of Histone Citrullination: With PAD4 inhibited, the citrullination of histone H3 and other histone proteins is blocked.
-
Inhibition of Chromatin Decondensation: Without citrullination, the chromatin remains in a condensed state.
-
NET Formation Blockade: As chromatin decondensation is an essential step, the formation and release of NETs are ultimately prevented.[3][9]
This targeted inhibition is specific to the NETosis pathway, as studies have shown that PAD inhibitors like Cl-amidine and BB-Cl-amidine do not block other key neutrophil functions such as reactive oxygen species (ROS) production.[7][9]
Quantitative Data on Inhibitor Potency
The efficacy of BB-Cl-Amidine and its precursor, Cl-amidine, has been quantified in various assays. BB-Cl-Amidine demonstrates superior cellular potency.
Table 1: Inhibitory Potency (IC₅₀) of Cl-Amidine Against PAD Isoforms IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| PAD Isoform | IC₅₀ (μM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
| (Data sourced from MedchemExpress, Selleck Chemicals)[11][12] |
Table 2: Comparative Cellular Potency of BB-Cl-Amidine and Cl-Amidine EC₅₀ represents the concentration of a drug that gives a half-maximal response. Here, it was assessed via cell viability in U2OS osteosarcoma cells.
| Compound | Cellular EC₅₀ (μM) |
| Cl-amidine | >200 |
| BB-Cl-Amidine | 8.8 ± 0.6 |
| (Data sourced from Knight JS, et al., 2015 and Chemsrc)[8][10] |
Table 3: In Vitro Inhibition of NET Formation Neutrophils from lupus-prone MRL/lpr mice were stimulated with PMA in the presence of inhibitors.
| Inhibitor | Concentration (µM) | % NET-forming Cells (Normalized to PMA control) |
| PMA Control | - | 100% |
| Cl-amidine | 200 | Significantly Reduced |
| BB-Cl-Amidine | 20 | Significantly Reduced |
| (Qualitative and concentration data sourced from Knight JS, et al., 2015)[9] |
The data clearly indicates that while both compounds inhibit PAD enzymes, BB-Cl-Amidine is substantially more potent at the cellular level, achieving significant inhibition of NET formation at a 10-fold lower concentration than Cl-amidine in the cited study.[9]
Experimental Protocols
Standardized protocols are essential for studying the effects of inhibitors on NETosis. Below are detailed methodologies for key experiments.
This protocol describes the isolation of neutrophils from peripheral blood using density gradient centrifugation.
-
Blood Collection: Obtain ~20 mL of peripheral blood from healthy donors in EDTA-coated tubes.[13]
-
Dextran Sedimentation: Dilute blood with an equal volume of PBS. Add 10 mL of 6% Dextran, mix gently, and allow red blood cells to sediment for 20-30 minutes at room temperature.[14]
-
Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.[14]
-
Density Gradient Centrifugation: Carefully layer the leukocyte suspension onto a Ficoll-Paque (or similar density gradient medium) layer. Centrifuge at 400 x g for 30 minutes with the brake off.
-
Pellet Collection: After centrifugation, aspirate the upper layers, leaving the pellet at the bottom which contains neutrophils and residual red blood cells.
-
Red Blood Cell Lysis: Resuspend the pellet in a hypotonic lysis buffer (e.g., ACK lysis buffer) for 30-60 seconds to lyse remaining red blood cells. Immediately add an excess of PBS to stop the lysis.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the neutrophil pellet with RPMI 1640 medium.
-
Cell Counting and Resuspension: Count the purified neutrophils using a hemocytometer or automated cell counter. Resuspend the cells in the appropriate assay buffer at the desired concentration (e.g., 1 x 10⁶ cells/mL). Purity should be >95% as determined by cytospin and staining.
This protocol details how to induce NETosis and test the inhibitory effect of BB-Cl-Amidine.
-
Cell Seeding: Seed isolated neutrophils (e.g., 1 x 10⁵ cells/well) into a 96-well plate suitable for microscopy or fluorescence reading. Allow cells to adhere for 30 minutes at 37°C.
-
Inhibitor Pre-treatment: Add this compound at various final concentrations (e.g., 1 µM, 10 µM, 20 µM) to the appropriate wells.[9] Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
NET Induction: To induce NETosis, add a stimulant such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL to all wells except the negative control.[9][15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for NET formation.[9][15]
-
Quantification: Proceed with a chosen method for NET quantification as described below.
A. Fluorometric Quantification of Extracellular DNA
This is a high-throughput method to measure the amount of DNA released into the extracellular space.[2][16]
-
Dye Addition: Following the incubation period from the inhibition assay, add a cell-impermeable DNA dye, such as Sytox Green (final concentration ~1 µM) or Picogreen, to each well.[15][16] These dyes only fluoresce upon binding to DNA and cannot enter live cells.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[15]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for Sytox Green).
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of extracellular DNA (NETs). Normalize the data to the positive control (PMA alone).
B. Immunofluorescence Microscopy for NET Visualization
This method provides visual confirmation and allows for the characterization of NET morphology.[13][16]
-
Fixation: After the incubation period, gently wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 and block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Staining: Incubate cells overnight at 4°C with primary antibodies targeting NET components. Common targets include:
-
Secondary Antibody Staining: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
DNA Staining: Counterstain the DNA with a dye like DAPI or Hoechst 33342.[16]
-
Imaging: Acquire images using a fluorescence or confocal microscope. NETs are identified as web-like structures positive for DNA, a neutrophil marker (MPO/NE), and CitH3.
-
Quantification: The percentage of NET-forming cells or the total area of NETs can be quantified using image analysis software.
Conclusion
This compound is a highly effective, second-generation inhibitor of peptidylarginine deiminases. By irreversibly inactivating PAD4, it potently blocks histone citrullination, a pivotal step in the formation of neutrophil extracellular traps. Its enhanced cellular potency compared to its predecessor, Cl-amidine, makes it a valuable tool for in vitro and in vivo research into the roles of NETs in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and researchers aiming to investigate NETosis and explore the therapeutic potential of PAD inhibition in a variety of NET-driven pathologies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. intjmorphol.com [intjmorphol.com]
- 3. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking peptidyl arginine deiminase 4 confers neuroprotective effect in the post-ischemic brain through both NETosis-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BB-Cl-Amidine | CAS#:1802637-39-3 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 14. youtube.com [youtube.com]
- 15. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BB-Cl-Amidine Hydrochloride in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in modern medicine. A growing body of evidence implicates a post-translational modification known as citrullination in the pathogenesis of several autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and type 1 diabetes. This process, catalyzed by a family of enzymes called Peptidylarginine Deiminases (PADs), involves the conversion of arginine residues to citrulline. This alteration can lead to the generation of neo-antigens, triggering an autoimmune response. Furthermore, PAD-mediated citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils. While NETs play a role in host defense, their excessive formation can contribute to inflammation and autoimmunity.
BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-PAD inhibitor that has emerged as a valuable tool for investigating the role of citrullination and NETosis in autoimmune disease models.[1] By covalently modifying a conserved cysteine in the active site of PAD enzymes, BB-Cl-Amidine effectively blocks their activity.[2] Compared to its precursor, Cl-amidine, BB-Cl-amidine exhibits a longer in vivo half-life and enhanced cellular potency, making it a more robust tool for in vivo studies.[2] This technical guide provides an in-depth overview of the role of this compound in various autoimmune disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Inhibition of PAD-Mediated Citrullination and NETosis
The primary mechanism of action of BB-Cl-Amidine is the irreversible inhibition of PAD enzymes. Among the PAD family, PAD2 and PAD4 are most strongly implicated in inflammatory and autoimmune processes.[1] PAD4, in particular, plays a crucial role in the nucleus of neutrophils, where it citrullinates histones (e.g., H3), leading to chromatin decondensation—a prerequisite for NET formation.[3]
The signaling pathway leading to NETosis and its inhibition by BB-Cl-Amidine is depicted below:
Efficacy in Preclinical Autoimmune Disease Models
BB-Cl-Amidine has demonstrated significant therapeutic potential in various mouse models of autoimmune diseases. The following sections summarize the key findings and quantitative data from these studies.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
In the CIA model, a widely used preclinical model for rheumatoid arthritis, BB-Cl-Amidine has been shown to ameliorate disease severity.
Table 1: Effects of BB-Cl-Amidine in the Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | BB-Cl-Amidine (1 mg/kg) | BB-Cl-Amidine (10 mg/kg) | Reference |
| Clinical Score (Day 10 post-onset) | ~8.5 | Partial Reduction | Significant Reduction (p<0.0001 from day 5) | [4][5] |
| Paw Swelling (mm) (Day 10 post-onset) | ~3.5 | Partial Reduction | Significant Reduction (p<0.0001 from day 6) | [4][5] |
| Histology Score (Day 10 post-onset) | High | - | Significant Reduction (p<0.01) | [5] |
| Global Protein Citrullination (Lymph Node) | Increased | - | Significantly Decreased (p<0.05) | [4] |
| Anti-Collagen IgG1 (serum) | Baseline | - | Significantly Increased (p<0.0001) | [5] |
| Anti-Collagen IgG2a (serum) | Baseline | - | No significant change | [5] |
| Th1 Cells (lymph node) | Increased | - | Significantly Decreased | [5] |
| Th17 Cells (lymph node) | Increased | - | Significantly Decreased | [5] |
| Th2 Cells (lymph node) | Baseline | - | Increased | [5] |
Note: Specific numerical values for some parameters were not consistently reported across all publications and are therefore described qualitatively. Significance values are as reported in the cited literature.
Systemic Lupus Erythematosus (SLE): MRL/lpr Mouse Model
The MRL/lpr mouse model spontaneously develops a lupus-like autoimmune disease. Studies using this model have shown that BB-Cl-Amidine can protect against various disease manifestations.[6][7]
Table 2: Effects of BB-Cl-Amidine in the MRL/lpr Lupus Model
| Parameter | Vehicle Control | BB-Cl-Amidine (1 mg/kg/day) | Reference |
| Spontaneous NET Formation (ex vivo) | High | Reduced | [6] |
| PMA-stimulated NET Formation (ex vivo) | High | Reduced | [6] |
| Endothelium-Dependent Vasorelaxation | Impaired | Significantly Improved | [6][8] |
| Type I Interferon-Regulated Gene Expression | Upregulated | Downregulated (strong trend) | [6][8] |
| Proteinuria | Present | Reduced | [6][7] |
| Immune Complex Deposition (Kidney) | Present | Reduced | [6][7] |
| Skin Disease (Muzzle Alopecia) | Present | Significantly Improved | [8] |
| Splenomegaly | Present | Subtly Reduced | [8] |
Type 1 Diabetes: Non-Obese Diabetic (NOD) Mouse Model
BB-Cl-Amidine has also been investigated in the NOD mouse model of type 1 diabetes, where it demonstrated a protective effect.[2]
Table 3: Effects of BB-Cl-Amidine in the Non-Obese Diabetic (NOD) Mouse Model
| Parameter | Vehicle Control (DMSO) | BB-Cl-Amidine (1 µg/g body weight) | Reference |
| Diabetes Incidence (at 25 weeks) | ~56% | 0% (p<0.001) | [2] |
| Pancreatic Insulin Content (at 13 weeks) | Reduced | Preserved | [2] |
| Protein Citrullination (Pancreas) | Increased | Reduced by ~50% (p<0.01) | [2] |
| Anti-citrullinated GRP78 Autoantibodies | Elevated | Decreased | [2] |
| Spontaneous NETosis (Bone Marrow Neutrophils) | High | Reduced | [2] |
| Serum IL-4 | Baseline | Significantly Increased (p<0.01) | [2] |
| Serum IL-10 | Baseline | Significantly Increased (p<0.01) | [2] |
| Regulatory T cells (Tregs) (Blood & Spleen) | Baseline | Increased | [2] |
| Effector Memory CD4+ T cells (Pancreas) | Increased | Reduced | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols for the use of BB-Cl-Amidine in autoimmune disease models.
General Preparation and Administration of BB-Cl-Amidine
This compound is typically dissolved in a vehicle such as 25% DMSO in PBS.[2][6] The solution is then administered to mice via subcutaneous or intraperitoneal injection.
Collagen-Induced Arthritis (CIA) Model
The following workflow outlines the induction of CIA and subsequent treatment with BB-Cl-Amidine.
Detailed Protocol for CIA:
-
Animals: DBA/1 mice are commonly used for their high susceptibility to CIA.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection at a different site near the base of the tail.
-
Disease Onset and Scoring: Arthritis typically develops between days 28 and 35. Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the degree of inflammation and swelling. Paw thickness can be measured with calipers.
-
Treatment: Upon the onset of arthritis, begin daily intraperitoneal or subcutaneous injections of BB-Cl-Amidine (e.g., 1 or 10 mg/kg) or vehicle.[5]
-
Endpoint Analysis: At a predetermined time point (e.g., 10 days post-onset of treatment), euthanize the mice and collect paws for histological analysis, blood for serum analysis of antibodies and cytokines, and lymph nodes for assessment of T cell populations and protein citrullination.[4][5]
MRL/lpr Lupus Model
The MRL/lpr model involves spontaneous disease development. The experimental workflow focuses on prophylactic or therapeutic treatment and monitoring of disease parameters.
Detailed Protocol for MRL/lpr Model:
-
Animals: Female MRL/lpr mice are typically used.
-
Treatment: Begin daily subcutaneous injections of BB-Cl-Amidine (e.g., 1 mg/kg) or vehicle at 8 weeks of age and continue until 14 weeks of age.[6][8]
-
Monitoring: Monitor mice weekly for proteinuria using urine dipsticks, body weight changes, and the development of skin lesions.
-
Endpoint Analysis (at 14 weeks):
-
Vascular Function: Isolate aortic rings to assess endothelium-dependent vasorelaxation.[6]
-
NETosis Assay: Isolate bone marrow neutrophils to quantify spontaneous and PMA-stimulated NET formation ex vivo.[6]
-
Gene Expression: Extract RNA from total bone marrow or spleen to analyze the expression of type I interferon-regulated genes by quantitative PCR.[6]
-
Histopathology: Collect kidneys for histological analysis of immune complex deposition and nephritis.[6]
-
Serology: Collect blood for serum analysis of autoantibodies.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the role of PAD-mediated citrullination and NETosis in the pathogenesis of autoimmune diseases. The data from preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes consistently demonstrate its ability to ameliorate disease through the modulation of key autoimmune and inflammatory pathways. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research in this promising area of drug discovery and development. The continued investigation of PAD inhibitors like BB-Cl-Amidine holds the potential to yield novel therapeutic strategies for a range of debilitating autoimmune disorders.
References
- 1. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]
BB-Cl-Amidine Hydrochloride: A Technical Guide to its Impact on Gene Regulation via Histone Citrullination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone citrullination, the post-translational conversion of arginine to citrulline, is a critical epigenetic modification catalyzed by Protein Arginine Deiminases (PADs). This alteration of histone charge can lead to chromatin decondensation and subsequent modulation of gene expression. Dysregulation of this process is implicated in various pathologies, including cancer and autoimmune diseases. BB-Cl-Amidine hydrochloride, a second-generation, irreversible pan-PAD inhibitor, has emerged as a potent tool for studying the physiological and pathological roles of histone citrullination. This technical guide provides a comprehensive overview of BB-Cl-Amidine's mechanism of action, its impact on gene regulation through the inhibition of histone citrullination, and detailed experimental protocols for its study.
Introduction: The Role of Histone Citrullination in Gene Regulation
Post-translational modifications (PTMs) of histone proteins are fundamental to the regulation of chromatin structure and gene expression. Among these, the conversion of peptidyl-arginine to peptidyl-citrulline, or citrullination, is catalyzed by the family of calcium-dependent PAD enzymes. This modification neutralizes the positive charge of arginine residues on histone tails, weakening histone-DNA interactions and leading to a more open chromatin conformation. This "relaxed" state can facilitate the binding of transcription factors and RNA polymerase, thereby influencing gene transcription.
The PAD enzyme family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) with varying tissue distribution and substrate specificities. PAD2 and PAD4 are the most widely studied isoforms in the context of gene regulation and are often overexpressed in inflammatory conditions and various cancers. The aberrant activity of these enzymes and the resulting hypercitrullination of histones are associated with the pathogenesis of diseases such as rheumatoid arthritis, lupus, and cancer.
This compound: A Potent Pan-PAD Inhibitor
BB-Cl-Amidine is a cell-permeable, irreversible pan-PAD inhibitor. It is a derivative of the first-generation inhibitor Cl-amidine, modified to enhance cellular uptake and metabolic stability.[1][2] BB-Cl-Amidine covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] Its pan-PAD activity makes it a valuable tool for investigating the broad effects of inhibiting histone citrullination.
Impact of BB-Cl-Amidine on Gene Regulation
By inhibiting PAD enzymes, BB-Cl-Amidine prevents the citrullination of histones, thereby influencing the expression of various genes. This has been demonstrated to occur through several mechanisms, including the activation of the endoplasmic reticulum (ER) stress pathway and the modulation of interferon-regulated gene expression.
Activation of the Endoplasmic Reticulum Stress Pathway
In cancer cell lines, BB-Cl-Amidine has been shown to activate the ER stress pathway, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activation is characterized by the downregulation of Glucose-Regulated Protein 78 (GRP78) and the upregulation of DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP).[3] GRP78 is a master regulator of ER stress, and its downregulation sensitizes cells to apoptosis. DDIT3 is a pro-apoptotic transcription factor that is induced during prolonged ER stress. The precise mechanism by which inhibition of histone citrullination leads to these changes in gene expression is an area of active investigation but is thought to involve the altered binding of transcription factors such as Activating Transcription Factor 4 (ATF4) and TFII-I to the promoter regions of these genes.
Downregulation of Interferon-Regulated Genes (IRGs)
In the context of autoimmune diseases like lupus, treatment with BB-Cl-Amidine has been observed to cause a trend towards the downregulation of Interferon-Regulated Genes (IRGs) in MRL/lpr mice, a model for systemic lupus erythematosus.[3][4] The "interferon signature," characterized by the upregulation of IRGs, is a hallmark of lupus. The ability of BB-Cl-Amidine to modulate this signature suggests a role for histone citrullination in the inflammatory processes driven by interferons. The inhibition of PAD4, which is known to be involved in the innate immune response, is likely a key factor in this effect.
Quantitative Data on the Effects of BB-Cl-Amidine
The following tables summarize the available quantitative data on the inhibitory activity of BB-Cl-Amidine and its effects on gene and protein expression.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Cell Viability) | 8.8 ± 0.6 µM | U2OS (Human Osteosarcoma) | [1] |
| EC50 (Histone H3 Citrullination) | 1.2 µM | HEK293T/PAD2 | [5] |
Table 1: In Vitro and Cellular Potency of BB-Cl-Amidine.
| Gene/Protein | Effect of BB-Cl-Amidine | Cell Line/Model | Reference |
| GRP78 | Downregulation | Canine and Feline Mammary Cancer Cell Lines | [3] |
| DDIT3 (CHOP) | Upregulation | Canine and Feline Mammary Cancer Cell Lines | [3] |
| Interferon-Regulated Genes (IRGs) | Trend towards downregulation | MRL/lpr mice | [3][4] |
Table 2: Documented Effects of BB-Cl-Amidine on Gene and Protein Expression.
Note: Comprehensive, genome-wide quantitative data from microarray or RNA-seq analyses of BB-Cl-Amidine treatment are not yet widely available in the public domain. The presented data is based on targeted studies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of BB-Cl-Amidine and a general workflow for studying its effects.
Caption: BB-Cl-Amidine inhibits PADs, altering gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BB-Cl-Amidine Hydrochloride: A Pan-PAD Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a significant tool in biomedical research and a potential therapeutic agent for a range of diseases, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BB-Cl-Amidine. It details its inhibitory potency against various PAD isoforms, outlines key experimental protocols for its evaluation, and illustrates its impact on crucial signaling pathways.
Introduction: The Rationale for PAD Inhibition
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a role in various physiological processes. However, dysregulated PAD activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, lupus, and various cancers. The first-generation pan-PAD inhibitor, Cl-amidine, demonstrated therapeutic potential but was limited by suboptimal cellular bioavailability.[1] This led to the development of BB-Cl-Amidine, a derivative with improved pharmacological properties.[1][2]
Discovery and Optimization
BB-Cl-Amidine was rationally designed to enhance the cellular uptake and metabolic stability of its predecessor, Cl-amidine.[1] Key structural modifications include the replacement of the N-terminal benzoyl group with a more hydrophobic biphenyl (B1667301) moiety and the substitution of the C-terminal amide with a benzimidazole (B57391) group to limit proteolysis.[1][3] These changes resulted in a compound with significantly increased cellular potency.[1]
Mechanism of Action
BB-Cl-Amidine is an irreversible inhibitor of PAD enzymes.[1][4] It acts as a mechanism-based inhibitor, covalently modifying a critical cysteine residue in the active site of the PAD enzyme, leading to its inactivation. As a pan-PAD inhibitor, it targets multiple isoforms of the enzyme.
Quantitative Data: Inhibitory Potency and Cellular Efficacy
The efficacy of BB-Cl-Amidine has been quantified through various in vitro and cellular assays. The tables below summarize key quantitative data for BB-Cl-Amidine and its precursor, Cl-amidine, for comparative purposes.
Table 1: In Vitro Inhibitory Potency of BB-Cl-Amidine and Cl-amidine against PAD Isoforms
| Compound | PAD1 (kinact/KI, M-1min-1) | PAD2 (kinact/KI, M-1min-1) | PAD3 (kinact/KI, M-1min-1) | PAD4 (kinact/KI, M-1min-1) |
| BB-Cl-Amidine | 16,100[5] | 4,100[5] | 6,800[5] | 13,300[5] |
| Cl-amidine | 37,000[6] | 1,200[6] | 2,000[6] | 13,000[6] |
kinact/KI is a measure of the efficiency of an irreversible inhibitor.
Table 2: Cellular Efficacy of BB-Cl-Amidine and Cl-amidine
| Compound | Cell Line | Assay | Endpoint | Value |
| BB-Cl-Amidine | U2OS (Human Osteosarcoma) | XTT Assay (72h) | EC50 | 8.8 ± 0.6 µM[1] |
| Cl-amidine | U2OS (Human Osteosarcoma) | XTT Assay (72h) | EC50 | >200 µM[1] |
Table 3: In Vivo Administration in a Murine Lupus Model
| Animal Model | Compound | Dosage | Administration Route | Key Findings |
| MRL/lpr mice | BB-Cl-Amidine | 1 mg/kg/day[7][8] | Subcutaneous injection[7][8] | Improved endothelium-dependent vasorelaxation, reduced splenomegaly.[7][8] |
Signaling Pathways Modulated by BB-Cl-Amidine
BB-Cl-Amidine has been shown to influence key cellular signaling pathways, contributing to its therapeutic effects.
Induction of Endoplasmic Reticulum (ER) Stress
BB-Cl-Amidine can induce apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress response pathway.
Inhibition of the STING Pathway
BB-Cl-Amidine can also inhibit the Stimulator of Interferon Genes (STING) pathway, which is involved in innate immunity. It is thought to prevent the oligomerization of STING, a critical step in its activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of BB-Cl-Amidine.
PAD Enzyme Inhibition Assay (Colorimetric)
This protocol is a general method to determine the inhibitory activity of compounds against PAD enzymes.
Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric detection reagents (e.g., diacetyl monoxime-thiosemicarbazide method)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of BB-Cl-Amidine in the assay buffer.
-
In a 96-well plate, add the PAD enzyme to each well.
-
Add the BB-Cl-Amidine dilutions to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., strong acid).
-
Add the colorimetric reagents and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the rate of reaction and determine the kinact/KI values by fitting the data to the appropriate kinetic models.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of BB-Cl-Amidine on cancer cell lines.
Materials:
-
U2OS cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of BB-Cl-Amidine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the BB-Cl-Amidine dilutions. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
In Vivo Efficacy in a Murine Model of Lupus (MRL/lpr mice)
This protocol outlines the in vivo evaluation of BB-Cl-Amidine in a preclinical model of systemic lupus erythematosus.
Materials:
-
MRL/lpr mice (female, 8 weeks old)
-
This compound
-
Vehicle (e.g., 25% DMSO in PBS)
-
Subcutaneous injection supplies
Procedure:
-
Acclimate MRL/lpr mice for one week before the start of the experiment.
-
Prepare a stock solution of BB-Cl-Amidine in the vehicle.
-
Randomly assign mice to treatment groups (e.g., vehicle control, BB-Cl-Amidine 1 mg/kg).
-
Administer daily subcutaneous injections of the assigned treatment from 8 to 14 weeks of age.
-
Monitor the mice for clinical signs of disease (e.g., proteinuria, skin lesions).
-
At the end of the study (14 weeks of age), euthanize the mice and collect blood and tissues (e.g., kidneys, spleen) for analysis.
-
Analyze endpoints such as endothelial function, immune complex deposition in the kidneys, and splenomegaly.
Conclusion
This compound represents a significant advancement in the field of PAD inhibition. Its improved cellular potency and demonstrated efficacy in preclinical models of disease make it a valuable research tool and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its discovery, mechanism of action, and methods for its evaluation, intended to support ongoing research and drug discovery efforts in this area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. stemcell.com [stemcell.com]
- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
BB-Cl-Amidine Hydrochloride: A Potent Inhibitor of the STING Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BB-Cl-Amidine hydrochloride, initially developed as a pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to BB-Cl-Amidine's role in STING inhibition. Mechanistically, BB-Cl-Amidine covalently modifies cysteine 148 (Cys148) on STING, which is crucial for its oligomerization and subsequent downstream signaling.[1][2] This inhibition is independent of its effects on PAD enzymes and has been demonstrated in both murine and human cells, as well as in in-vivo models of STING-driven inflammation.[1] The potent, targeted inhibition of STING by BB-Cl-Amidine presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases associated with aberrant STING activation.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response characterized by the production of type I interferons (IFNs) and other cytokines.[2][3] While essential for host defense against pathogens, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[3][4] Consequently, the development of small-molecule inhibitors of STING is an area of intense research.
BB-Cl-Amidine was initially identified as an irreversible pan-PAD inhibitor, targeting enzymes that catalyze the conversion of arginine to citrulline residues in proteins.[5][6] However, recent studies have unveiled a novel and distinct mechanism of action for this compound: the direct inhibition of STING signaling.[1] This guide delves into the technical details of this discovery, providing researchers and drug development professionals with the core information needed to understand and potentially utilize BB-Cl-Amidine in the context of STING-mediated diseases.
Mechanism of Action: Direct STING Inhibition
BB-Cl-Amidine inhibits the STING pathway through a direct, covalent modification of the STING protein.[1] This mechanism is independent of its previously established role as a PAD inhibitor, as demonstrated by its efficacy in PAD4-deficient cells.[1]
The key molecular event is the covalent modification of Cysteine 148 (Cys148) in human STING (Cys147 in mice).[1] This modification prevents the oligomerization of STING, a critical step for its activation and the recruitment of downstream signaling components like TANK-binding kinase 1 (TBK1).[1][2] By blocking STING oligomerization, BB-Cl-Amidine effectively halts the entire downstream signaling cascade, leading to the suppression of:
-
Phosphorylation of STING, TBK1, and IRF3[1]
-
Activation of NF-κB and STAT1[1]
-
Production of type I IFNs (e.g., IFNβ) and other inflammatory cytokines (e.g., TNF-α)[1]
-
Induction of IFN-stimulated genes (ISGs)[1]
-
STING-dependent autophagy[1]
This targeted inhibition of STING oligomerization distinguishes BB-Cl-Amidine from other STING inhibitors like H-151, which targets Cys91 to block palmitoylation.[1]
Quantitative Data
The inhibitory potency of BB-Cl-Amidine has been quantified in various assays, targeting both STING and PAD enzymes.
| Target | Assay | Metric | Value | Cell/System | Reference |
| STING | IFNβ Production Inhibition | EC50 | ~0.5 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| PAD1 | Enzyme Inhibition | k_inact/K_I | 16,100 M⁻¹min⁻¹ | N/A | [5] |
| PAD2 | Enzyme Inhibition | k_inact/K_I | 4,100 M⁻¹min⁻¹ | N/A | [5] |
| PAD3 | Enzyme Inhibition | k_inact/K_I | 6,800 M⁻¹min⁻¹ | N/A | [5] |
| PAD4 | Enzyme Inhibition | k_inact/K_I | 13,300 M⁻¹min⁻¹ | N/A | [5] |
| PAD4 | Enzyme Inhibition | IC50 | 1.12 ± 0.06 µM | N/A | [7] |
| Cell Viability | Cytotoxicity | EC50 | 8.8 ± 0.6 µM | U2OS Osteosarcoma Cells | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory role of BB-Cl-Amidine on the STING pathway.
Cell Culture and Stimulation
-
Cell Lines:
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Differentiated from bone marrow isolated from C57BL/6 mice.
-
Human primary monocytes (CD14+): Isolated from peripheral blood.
-
-
Pre-treatment: Cells are typically pre-treated with this compound (e.g., 1 µM or in a dose-response manner) for 1 hour before stimulation.
-
Stimulation:
-
STING Agonists:
-
diABZI (a synthetic STING agonist): Used at concentrations around 500 nM.
-
cGAMP (the natural STING ligand).
-
-
DNA/RNA Viruses:
-
Herpes Simplex Virus 1 (HSV-1) (DNA virus).
-
Sendai virus (RNA virus) as a negative control to show selectivity for DNA sensing pathways.[5]
-
-
-
Incubation: Stimulation times vary depending on the endpoint being measured (e.g., 2 hours for gene expression analysis, longer for protein phosphorylation).
Analysis of STING Pathway Activation
-
Quantitative PCR (qPCR):
-
Purpose: To measure the mRNA expression of STING-dependent genes.
-
Target Genes: Ifnb (IFNβ), Cxcl10, and other ISGs.
-
Procedure:
-
RNA is extracted from treated and stimulated cells.
-
cDNA is synthesized via reverse transcription.
-
qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.
-
-
-
Immunoblot (Western Blot) Analysis:
-
Purpose: To detect the phosphorylation status of key signaling proteins in the STING pathway.
-
Target Proteins: Phospho-STING, Phospho-TBK1, Phospho-IRF3, Phospho-p65 (NF-κB), and Phospho-STAT1.
-
Procedure:
-
Whole-cell lysates are prepared from treated and stimulated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by secondary antibodies.
-
Bands are visualized using a chemiluminescence detection system.
-
-
In Vivo Studies
-
Animal Model: C57BL/6 mice or disease models such as Trex1-deficient mice (a model for Aicardi-Goutières syndrome).[5]
-
Drug Administration: BB-Cl-Amidine is administered (e.g., 10 mg/kg via intraperitoneal injection) 1 hour prior to stimulation.[1]
-
Stimulation: A STING agonist like diABZI is administered (e.g., 0.5 mg/kg).[1]
-
Analysis:
Visualizations
Signaling Pathway Diagrams
Caption: BB-Cl-Amidine inhibits STING signaling by preventing oligomerization.
Experimental Workflow Diagram
References
- 1. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the irreversible inhibition of PAD enzymes by BB-Cl-Amidine hydrochloride
An In-Depth Technical Guide to the Irreversible Inhibition of PAD Enzymes by BB-Cl-Amidine Hydrochloride
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes responsible for the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. This conversion neutralizes the positive charge of arginine, leading to significant alterations in protein structure and function. While PADs play roles in normal physiological processes such as gene expression and skin keratinization, their dysregulated activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers.[1][2] Consequently, PAD enzymes have emerged as critical therapeutic targets.
BB-Cl-Amidine is a second-generation, pan-PAD inhibitor designed for improved efficacy and stability.[3][4] As an irreversible, mechanism-based inhibitor, it offers a potent tool for studying the biological roles of PADs and for developing novel therapeutic strategies. This guide provides a comprehensive technical overview of BB-Cl-Amidine, detailing its mechanism of action, quantitative inhibition profile, and key experimental protocols for its use.
Mechanism of Irreversible Inhibition
BB-Cl-Amidine acts as an irreversible inhibitor by covalently modifying a conserved cysteine residue within the active site of PAD enzymes.[5] Its design is an advancement over the first-generation inhibitor, Cl-amidine, incorporating structural changes to enhance its pharmacological properties.[4][6]
The key structural modifications of BB-Cl-Amidine include:
-
N-terminal Biphenyl Group : Replaces the benzoyl group of Cl-amidine to increase hydrophobicity, which facilitates cellular uptake.[6][7]
-
C-terminal Benzimidazole : This bioisostere replaces the C-terminal amide to limit proteolytic degradation, thereby increasing its stability.[6][7]
-
Chloroacetamidine Warhead : This reactive group is retained from Cl-amidine and is crucial for the covalent modification of the active site cysteine, leading to irreversible inactivation of the enzyme.[6][7]
This mechanism-based inactivation prevents the PAD enzyme from catalyzing the hydrolysis of peptidyl-arginine to peptidyl-citrulline.[7]
Caption: Mechanism of irreversible PAD inhibition by BB-Cl-Amidine.
Quantitative Inhibition Profile
BB-Cl-Amidine is a pan-PAD inhibitor with demonstrated potency against multiple PAD isoforms.[8] Its structural enhancements over Cl-amidine result in superior cellular potency and a significantly longer in-vivo half-life.[4][6] Key quantitative metrics are summarized below.
Table 1: In Vitro Potency of BB-Cl-Amidine Against PAD Isoforms
| PAD Isoform | Inactivation Potency (k_inact/K_I) (M⁻¹min⁻¹) |
|---|---|
| PAD1 | 16,100 |
| PAD2 | 4,100 |
| PAD3 | 6,800 |
| PAD4 | 13,300 |
Data sourced from Cayman Chemical.[8]
Table 2: Comparative Pharmacological Properties
| Parameter | BB-Cl-Amidine | Cl-Amidine |
|---|---|---|
| Cellular Potency (EC₅₀) | 8.8 ± 0.6 µM (U2OS cells) | >200 µM (U2OS cells) |
| In Vivo Half-Life | ~1.75 hours | ~15 minutes |
Data sourced from Knight, J.S., et al. (2015) and Mondal, S., et al. (2019).[4][6]
Biological Effects: Inhibition of NETosis
One of the most significant downstream effects of PAD inhibition is the disruption of Neutrophil Extracellular Trap (NET) formation, or NETosis.[5] During NETosis, neutrophils release a web of decondensed chromatin and granular proteins to trap pathogens. This process requires the citrullination of histones (e.g., H3) by PAD4, which facilitates chromatin decondensation.[5][7] By irreversibly inhibiting PAD enzymes, BB-Cl-Amidine prevents histone citrullination, thereby blocking a critical step in NET formation.[6][8] This has therapeutic implications for diseases like lupus where excessive NETosis contributes to pathology.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Pan-PAD Inhibitor BB-Cl-Amidine Hydrochloride: A Deep Dive into its Impact on Cancer Cell Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BB-Cl-Amidine hydrochloride, a potent and irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), has emerged as a significant tool in cancer research. By preventing the post-translational modification of arginine to citrulline, a process known as citrullination, BB-Cl-Amidine disrupts a range of cellular processes implicated in tumorigenesis and metastasis. This technical guide provides an in-depth analysis of the signaling pathways modulated by BB-Cl-Amidine in cancer cells, supported by quantitative data and detailed experimental methodologies.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline within proteins.[1] This post-translational modification, termed citrullination, can alter protein structure and function, thereby influencing gene regulation and signal transduction.[1] Dysregulated PAD activity and aberrant citrullination are increasingly recognized as key players in the pathophysiology of various diseases, including cancer.[1][2]
BB-Cl-Amidine is a second-generation pan-PAD inhibitor designed for increased metabolic stability and cellular uptake compared to its predecessor, Cl-amidine.[3][4] It acts as an irreversible inhibitor of PADs 1, 2, 3, and 4.[5] This guide explores the molecular mechanisms through which BB-Cl-Amidine exerts its anti-cancer effects, focusing on its impact on critical signaling pathways.
Core Mechanism of Action: Inhibition of Citrullination
The primary mechanism of BB-Cl-Amidine is the irreversible inhibition of PAD enzymes.[6] This leads to a global reduction in protein citrullination, affecting a multitude of downstream cellular processes. In a mouse model of arthritis, treatment with BB-Cl-amidine led to a significant decrease in the overall level of protein citrullination in lymph nodes.[7]
Impact on Key Signaling Pathways in Cancer Cells
BB-Cl-Amidine has been shown to modulate several critical signaling pathways involved in cancer progression, including the endoplasmic reticulum (ER) stress pathway, apoptosis, and epithelial-mesenchymal transition (EMT).
Activation of the Endoplasmic Reticulum (ER) Stress Pathway
In canine and feline mammary cancer cell lines, BB-Cl-Amidine activates the ER stress pathway.[8] This is achieved by downregulating the 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3).[8] In Acute Myeloid Leukemia (AML) cells, the pan-PAD inhibitor induces ER stress, as evidenced by increased phosphorylation of PERK (p-PERK) and eIF2α (p-eIF2α), leading to apoptosis.[9] Notably, the PAD4-specific inhibitor GSK484 did not elicit the same apoptotic response, suggesting the involvement of other PAD isoforms, particularly PAD2, in maintaining ER homeostasis in AML cells.[9]
Induction of Apoptosis and Cell Cycle Arrest
BB-Cl-Amidine and its precursor, Cl-amidine, have been demonstrated to induce apoptosis in various cancer cell lines.[2][10] In retinoblastoma Y79 cells, BB-Cl-Amidine treatment led to an increase in cleaved poly (ADP-ribose) polymerase (PARP), a marker of apoptosis, in a dose-dependent manner.[10] This was accompanied by a reduction in the phosphorylation of AKT.[10]
In HPV-positive cervical cancer cells (CaSki), BB-Cl-Amidine treatment resulted in a significant downregulation of the viral oncoproteins E6 and E7, leading to an increase in the tumor suppressor p53.[11][12] This was associated with cell cycle arrest and induction of apoptosis.[12]
Furthermore, Cl-amidine has been shown to induce apoptosis in TK6 lymphoblastoid and HT29 colon cancer cells.[13] In tamoxifen-resistant breast cancer cells, Cl-amidine in combination with docetaxel (B913) enhanced p53 nuclear accumulation, leading to synergistic induction of cell cycle arrest and apoptosis.[14] This combination also suppressed Akt/mTOR signaling.[14]
Modulation of Epithelial-Mesenchymal Transition (EMT) and Metastasis
In a model of colorectal cancer liver metastasis, in vivo treatment with BB-Cl-amidine resulted in decreased citrullination in liver colonies.[15] This reduction in PAD activity was associated with a shift towards a more mesenchymal phenotype, characterized by decreased expression of epithelial markers (E-cadherin, cytokeratin 7) and increased expression of mesenchymal markers (ZEB1, N-cadherin).[15] This suggests that PAD-mediated citrullination of the extracellular matrix may promote a mesenchymal-to-epithelial transition (MET), which is required for metastatic growth.[15]
In breast cancer cells, inhibition of PAD2, a target of BB-Cl-Amidine, has been shown to reverse EMT changes, leading to reduced cell proliferation, migration, and invasion.[16]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of BB-Cl-Amidine and the related compound Cl-amidine.
Table 1: In Vitro Efficacy of BB-Cl-Amidine and Related PAD Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| BB-Cl-Amidine | U2OS (osteosarcoma) | XTT | EC50 | 8.8 ± 0.6 µM | [3] |
| Cl-amidine | U2OS (osteosarcoma) | XTT | EC50 | >200 µM | [3] |
| Cl-amidine | TK6 (lymphoblastoid) | Apoptosis Assay | Dose-dependent apoptosis | 5-50 µg/mL | [13] |
| Cl-amidine | HT29 (colon cancer) | Apoptosis Assay | Dose-dependent apoptosis | 5-50 µg/mL | [13] |
| Cl-amidine | U-87 MG (glioblastoma) | WST-1 | IC50 (24h) | 256.09 µM | [17] |
| Cl-amidine | U-87 MG (glioblastoma) | WST-1 | IC50 (48h) | 150.40 µM | [17] |
| Cl-amidine HCl | PAD1 | - | IC50 | 0.8 µM | [13][18] |
| Cl-amidine HCl | PAD3 | - | IC50 | 6.2 µM | [13][18] |
| Cl-amidine HCl | PAD4 | - | IC50 | 5.9 µM | [13][18] |
Table 2: In Vivo Dosage and Administration
| Compound | Animal Model | Dosage | Administration Route | Reference |
| BB-Cl-Amidine | MRL/lpr mice | 1 mg/kg | Subcutaneous injection daily | [19][20][21] |
Detailed Experimental Protocols
Cell Viability Assays (MTS, MTT, XTT)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of BB-Cl-Amidine or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[3][11]
-
Reagent Addition: Add the respective reagent (MTS, MTT, or XTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 or EC50 values can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with BB-Cl-Amidine as required. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP, anti-p-AKT, anti-citrullinated histone H3) overnight at 4°C.[4][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with BB-Cl-Amidine for the desired time. Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[10][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Immunohistochemistry (IHC) for Citrullinated Proteins
This technique allows for the visualization of citrullinated proteins within tissue sections.
-
Tissue Preparation: Fix, dehydrate, and embed tissues in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[1]
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, for example, by heat-induced epitope retrieval in a suitable buffer.[1]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[1]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes citrullinated proteins (e.g., anti-citrullinated histone H3).[1][15]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen substrate (e.g., DAB) to visualize the antibody binding.[1]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Microscopy: Analyze the stained sections under a microscope to assess the localization and intensity of citrullinated protein staining.
Conclusion
This compound is a valuable research tool for investigating the role of protein citrullination in cancer biology. Its ability to potently inhibit PAD enzymes leads to the modulation of multiple key signaling pathways, including the ER stress response, apoptosis, and EMT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PADs in cancer. Further investigation into the specific PAD isoforms involved in different cancer types and the development of isoform-selective inhibitors will be crucial for advancing this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 9. Inducement of ER Stress by PAD Inhibitor BB-Cl-Amidine to Effectively Kill AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | PAD-mediated citrullination is a novel candidate diagnostic marker and druggable target for HPV-associated cervical cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibiting PAD2 enhances the anti-tumor effect of docetaxel in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colorectal cancer liver metastatic growth depends on PAD4-driven citrullination of the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
The Potential of BB-Cl-Amidine Hydrochloride in Viral Infection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and re-emergence of viral diseases necessitate the development of novel antiviral strategies. One promising avenue of research is the targeting of host-cell factors that are essential for viral replication, a concept known as host-targeting antivirals (HTAs). This technical guide focuses on BB-Cl-Amidine hydrochloride, a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). We delve into its mechanism of action, summarize its antiviral efficacy against various viruses, provide detailed experimental protocols for its evaluation, and illustrate the key cellular pathways it modulates. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of PAD inhibition in virology.
Introduction to BB-Cl-Amidine and Peptidylarginine Deiminases (PADs)
This compound is an experimental drug that acts as a non-subtype selective, irreversible inhibitor of PAD enzymes.[1] It is a second-generation derivative of Cl-amidine, modified to enhance cellular uptake and limit proteolytic degradation, thereby increasing its cellular potency.[2][3]
PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination or deimination.[4][5] This process involves the irreversible conversion of a positively charged arginine residue on a protein to a neutral citrulline.[6] This change in charge can significantly alter the protein's structure and function, impacting a wide array of cellular processes.
Five PAD isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified in mammals, each with distinct tissue expression patterns and substrate specificities.[6] PADs, particularly PAD2 and PAD4, are implicated in the regulation of inflammation and gene expression.[4][5] A key function relevant to viral infections is their role in Neutrophil Extracellular Trap (NET) formation, or NETosis, an immune defense mechanism where neutrophils release a web of decondensed chromatin and granular proteins to trap pathogens.[2][7]
Mechanism of Action: PAD Inhibition as an Antiviral Strategy
The primary mechanism of action for BB-Cl-Amidine is the irreversible inactivation of PAD enzymes.[2][8] By blocking citrullination, BB-Cl-Amidine can disrupt cellular processes that viruses exploit for their replication and propagation. Recent research has indicated that various viral infections can enhance protein citrullination and upregulate PAD expression, suggesting that these enzymes play a crucial role in the viral life cycle.[3][6]
The potential antiviral effects of BB-Cl-Amidine are thought to be mediated through several pathways:
-
Inhibition of NETosis: While NETs are a defense mechanism, excessive NET formation can contribute to tissue damage and inflammation seen in severe viral infections.[9] BB-Cl-Amidine has been shown to effectively inhibit NET formation.[7][9]
-
Modulation of Innate Immune Signaling: PAD enzymes, particularly PAD4, can act as epigenetic regulators. For instance, PAD4 has been found to negatively regulate the production of type I interferon (IFN-β), a key antiviral cytokine, by recruiting histone deacetylase 1 (HDAC1) to the IFN-β promoter.[10] Inhibition of PAD4 could therefore enhance the host's natural antiviral response.
-
Disruption of Host Factors Required for Viral Replication: Viruses rely on host cell machinery to replicate. Infection with human beta-coronaviruses, such as HCoV-OC43, leads to the transcriptional activation of PAD4.[3][11] Inhibiting this activity with BB-Cl-Amidine has been shown to curb viral replication, suggesting that PAD-mediated citrullination is a required host factor for these viruses.[3]
Quantitative Data on BB-Cl-Amidine Efficacy
The following tables summarize the currently available quantitative data for BB-Cl-Amidine and its precursor, Cl-amidine, in various assays.
Table 1: Antiviral and Cytotoxic Activity
| Compound | Virus | Cell Line | Assay Type | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| BB-Cl-Amidine | HCoV-OC43 | MRC-5 | Viral Genome Reduction | 0.54 | 10.12 | >18 | [3] |
| Cl-amidine | HCoV-OC43 | MRC-5 | Viral Genome Reduction | 34.76 | 949.14 | >27 | [3] |
| BB-Cl-Amidine | HSV-2 | HFFs | Plaque Reduction | Not explicitly calculated | Not determined | Not determined | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. SI (Selectivity Index) is the ratio of CC50 to IC50.
Table 2: Enzyme Inhibition Potency
| Compound | Target PAD Isoform | Potency (k_inact_ / K_I_) (M⁻¹min⁻¹) | Reference |
| BB-Cl-Amidine | PAD1 | 16,100 | [8] |
| PAD2 | 4,100 | [8] | |
| PAD3 | 6,800 | [8] | |
| PAD4 | 13,300 | [8] | |
| Cl-amidine | PAD1 | 37,000 | [13] |
| PAD2 | 1,200 | [13] | |
| PAD3 | 2,000 | [13] | |
| PAD4 | 13,000 | [13] |
k_inact_ / K_I_ is used to measure the potency of irreversible inhibitors.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Antiviral Mechanism of BB-Cl-Amidine
Caption: Proposed mechanism of PAD inhibition as an antiviral strategy.
Diagram 2: Experimental Workflow for Antiviral Assay
Caption: General workflow for evaluating the in vitro antiviral activity.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for evaluating the antiviral potential of BB-Cl-Amidine.[3][12] Researchers should optimize these protocols for their specific virus-cell systems.
Protocol 1: In Vitro Antiviral Efficacy Assay (via RT-qPCR)
This protocol is designed to determine the IC50 of BB-Cl-Amidine by quantifying the reduction in viral genome copies.
Materials:
-
Host cell line permissive to the virus of interest (e.g., MRC-5, Vero-E6).
-
Complete cell culture medium.
-
Virus stock with a known titer.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
24-well cell culture plates.
-
RNA extraction kit.
-
RT-qPCR reagents (primers/probes specific to a viral gene).
Methodology:
-
Cell Seeding: Seed host cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a series of dilutions of BB-Cl-Amidine in cell culture medium. A typical starting range might be 0.05 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Pre-treatment: One hour before infection, remove the old medium from the cells and add the medium containing the different concentrations of BB-Cl-Amidine or the vehicle control.
-
Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), for example, MOI = 0.1.
-
Adsorption: Allow the virus to adsorb for 2 hours at the optimal temperature for the virus (e.g., 33°C for HCoV-OC43).
-
Incubation: After adsorption, remove the viral inoculum. Add fresh medium containing the respective concentrations of BB-Cl-Amidine or vehicle control.
-
Incubation Period: Incubate the plates for a period suitable for the virus replication cycle (e.g., 72 hours).
-
Harvesting: After incubation, harvest the cell culture supernatants.
-
RNA Extraction: Extract viral RNA from the supernatants using a suitable commercial kit.
-
RT-qPCR: Perform quantitative reverse transcription PCR (RT-qPCR) using primers and probes specific for a viral gene to determine the number of viral genome copies.
-
Data Analysis: Normalize the results to the vehicle-treated control. Plot the percentage of inhibition against the drug concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the production of infectious viral particles.
Materials:
-
Same as Protocol 1, plus:
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative solution (e.g., 4% paraformaldehyde).
Methodology:
-
Seeding and Infection: Follow steps 1-7 from Protocol 1, typically using 6-well plates for easier plaque visualization.
-
Overlay Application: After the incubation period, remove the liquid medium. Gently wash the cell monolayer with PBS.
-
Add Overlay: Add 2 mL of overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible.
-
Fixation: Remove the overlay medium. Fix the cells with a fixative solution for 20 minutes.
-
Staining: Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the IC50 value as the concentration that reduces the plaque number by 50%.
Conclusion and Future Directions
This compound represents a promising tool for investigating the role of protein citrullination in viral pathogenesis. As a pan-PAD inhibitor, it has demonstrated potent antiviral activity against human beta-coronaviruses and shows potential against other viral families like Herpesviridae. The mechanism, which involves targeting host enzymes essential for viral replication, aligns with the strategic goals of developing broad-spectrum antivirals that are less susceptible to the development of viral resistance.
Future research should focus on several key areas:
-
Broad-Spectrum Activity: Evaluating the efficacy of BB-Cl-Amidine against a wider range of RNA and DNA viruses.
-
Mechanism Elucidation: Using proteomics to identify the specific host and viral proteins that are citrullinated during infection and are critical for viral replication.
-
In Vivo Studies: Assessing the safety and efficacy of BB-Cl-Amidine in animal models of viral disease.
-
Selective Inhibition: Investigating whether isoform-specific PAD inhibitors (e.g., for PAD2 or PAD4) could offer similar antiviral efficacy with an improved safety profile.
References
- 1. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel antiviral activity of PAD inhibitors against human beta-coronaviruses HCoV-OC43 and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative Roles for Peptidylarginine Deiminases in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative Roles for Peptidylarginine Deiminases in COVID-19 : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis | MDPI [mdpi.com]
- 10. PADI4 negatively regulates RIG-I-mediated antiviral response through deacetylation of IFN-β promoter via HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel antiviral activity of PAD inhibitors against human beta-coronaviruses HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
Methodological & Application
Application Notes and Protocols for BB-Cl-Amidine Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BB-Cl-Amidine hydrochloride in various mouse models, including those for autoimmune diseases and cancer. The information is compiled from preclinical studies to guide researchers in designing their experiments.
Introduction
This compound is a potent and irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, is implicated in the pathogenesis of various diseases, including autoimmune disorders and cancers. BB-Cl-Amidine, a more cell-permeable and proteolytically stable analog of Cl-amidine, has shown therapeutic potential in several preclinical models.[1]
Mechanism of Action
BB-Cl-Amidine exerts its effects primarily through the inhibition of PAD enzymes. This inhibition leads to several downstream consequences depending on the cellular context:
-
Inhibition of Neutrophil Extracellular Trap (NET) formation: NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation can contribute to inflammation and autoimmunity. PAD4-mediated citrullination of histones is a critical step in NET formation. By inhibiting PADs, BB-Cl-Amidine reduces NETosis, thereby mitigating inflammation and autoimmune responses.
-
Induction of Endoplasmic Reticulum (ER) Stress in Cancer Cells: In some cancer cells, BB-Cl-Amidine has been shown to downregulate the 78 kDa Glucose-regulated Protein (GRP78), a key regulator of the unfolded protein response (UPR).[2][3] This disruption of ER homeostasis can lead to apoptosis in cancer cells.[2][3]
I. Application in Autoimmune Disease Models
BB-Cl-Amidine has been effectively used in mouse models of lupus and type 1 diabetes.
Quantitative Data Summary
| Mouse Model | Disease | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| MRL/lpr | Lupus | 1 mg/kg/day | Subcutaneous (s.c.) | 6 weeks (from 8 to 14 weeks of age) | Improved endothelium-dependent vasodilation, reduced splenomegaly, decreased proteinuria and immune complex deposition in kidneys, improved skin lesions.[4][5] | [4][5] |
| NOD | Type 1 Diabetes | 1 µg/g/day (equivalent to 1 mg/kg/day) | Subcutaneous (s.c.) | 17 weeks (from 8 to 25 weeks of age) | Prevention of diabetes development, reduced insulitis, decreased autoantibody titers. |
Experimental Protocol: Lupus Mouse Model (MRL/lpr)
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MRL/lpr mice (female, 8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
2. Preparation of Dosing Solution:
-
Dissolve this compound in 25% DMSO in PBS to a final concentration that allows for the administration of 1 mg/kg in a reasonable injection volume (e.g., 100 µL).[6]
-
Ensure the solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution.[7]
-
Prepare fresh dosing solution regularly.
3. Administration Protocol:
-
Administer a daily subcutaneous injection of the BB-Cl-Amidine solution (1 mg/kg) to MRL/lpr mice, starting at 8 weeks of age and continuing until 14 weeks of age.[4][6]
-
The injection site can be the scruff of the neck or the flank. Rotate the injection site to minimize local irritation.
-
A vehicle control group should be included, receiving daily subcutaneous injections of 25% DMSO in PBS.[6]
4. Monitoring and Endpoints:
-
Monitor mice for changes in body weight, clinical signs of disease (e.g., skin lesions, proteinuria), and overall health.
-
At the end of the treatment period, collect blood and tissues for analysis of disease markers, such as autoantibody levels, kidney histology, and assessment of endothelial function.
Signaling Pathway: Inhibition of NETosis in Autoimmunity
Caption: BB-Cl-Amidine inhibits PAD4 activation, preventing histone citrullination and NET formation.
II. Application in Cancer Xenograft Models
BB-Cl-Amidine has shown promise in preclinical cancer models, including canine and feline mammary cancer xenografts and retinoblastoma.
Quantitative Data Summary
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| NOD scid gamma (NSG) | Canine and Feline Mammary Cancer Xenograft | 1 µg/mL | Intraperitoneal (i.p.) | 2 weeks | Reduced tumor viability and tumorigenicity.[2][3] | [2][3] |
| Orthotopic Xenograft | Retinoblastoma | Not specified | Not specified | Not specified | Reduced tumor volumes, low in vivo toxicity. | [6] |
Experimental Protocol: Mammary Cancer Xenograft Model
1. Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS or a formulation with DMSO, PEG300, Tween-80, and saline)
-
NOD scid gamma (NSG) mice (female, 6-8 weeks old)
-
Canine (e.g., REM134) or feline (e.g., K12.72.1) mammary cancer cell lines[2]
-
Matrigel
-
Sterile syringes and needles (27-30 gauge)
2. Xenograft Establishment:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[2]
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the 4th mammary fat pad of the NSG mice.[2]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before starting treatment.
3. Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound at a concentration of 1 µg/mL in a suitable vehicle.[3]
-
Various formulations can be considered for intraperitoneal injection, such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[7]
4. Administration Protocol:
-
Administer daily intraperitoneal injections of the BB-Cl-Amidine solution (at a dose equivalent to 1 µg/mL of the estimated total blood volume, or as optimized) for two weeks.[2][3]
-
A vehicle control group should receive daily intraperitoneal injections of the vehicle solution.
-
Monitor tumor growth using calipers at regular intervals.
5. Monitoring and Endpoints:
-
Measure tumor dimensions (length and width) 2-3 times per week to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for histological and molecular analysis.
Experimental Workflow: Cancer Xenograft Study
Caption: Workflow for a typical in vivo cancer xenograft study using BB-Cl-Amidine.
Signaling Pathway: ER Stress Induction in Cancer
References
- 1. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. BB-Cl-Amidine as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing BB-Cl-Amidine Hydrochloride Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine hydrochloride is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2] PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination. This process is implicated in various physiological and pathological conditions, including autoimmune diseases, inflammatory disorders, and cancer.[2][3] BB-Cl-Amidine is a derivative of Cl-amidine with improved cellular bioavailability.[2] It is widely utilized in research to study the roles of PADs and citrullination. Additionally, BB-Cl-Amidine has been shown to inhibit the Stimulator of Interferon Genes (STING) signaling pathway.[1]
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity.[3][4] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₇Cl₂N₅O | [4] |
| Molecular Weight | 496.43 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Target | Peptidylarginine Deiminase (PAD) | [4] |
| Storage (Solid) | 4°C, sealed storage, away from moisture | [4] |
Solubility Data
This compound exhibits good solubility in DMSO. For in vivo applications, co-solvents are typically required.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 50 mg/mL (100.72 mM) | Requires sonication. Use of newly opened, hygroscopic DMSO is recommended as absorbed moisture can impact solubility. | [4][5] |
| Water | 5 mg/mL (10.07 mM) | Requires sonication, warming, and heating to 60°C. | [4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.04 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [4][5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.04 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). | [4][5] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.04 mM) | 10% DMSO, 90% Corn Oil. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of the compound.
-
Briefly vortex the mixture to suspend the powder.
-
To aid dissolution, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (up to 60°C) can also be applied if necessary.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage guidelines.
Stock Solution Preparation Table for In Vitro Use
The following table provides volumes of DMSO needed to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of solid this compound.[4]
| Desired Concentration | Mass of BB-Cl-Amidine HCl | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.0144 mL |
| 5 mg | 10.0719 mL | |
| 10 mg | 20.1438 mL | |
| 5 mM | 1 mg | 0.4029 mL |
| 5 mg | 2.0144 mL | |
| 10 mg | 4.0288 mL | |
| 10 mM | 1 mg | 0.2014 mL |
| 5 mg | 1.0072 mL | |
| 10 mg | 2.0144 mL |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.
Materials:
-
High-concentration this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the final concentration. It is recommended to prepare an intermediate dilution first to ensure accurate pipetting of small volumes.
-
Example: To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve the final 10 µM concentration.
-
-
-
Gently mix the working solution before adding it to the cells.
-
Always prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Conditions | Source(s) |
| Solid | 4°C | - | Sealed, away from moisture | [4] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture | [4][5] |
| -20°C | 1 month | Sealed, away from moisture | [4][5] |
Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is best to prepare fresh working solutions daily.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action: PAD Inhibition
BB-Cl-Amidine acts as an irreversible inhibitor of PAD enzymes. This inhibition prevents the conversion of arginine to citrulline on target proteins, such as histones. The citrullination of histones is a key step in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.[2]
Caption: Mechanism of PAD inhibition by BB-Cl-Amidine.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to assess its effect on a specific cellular response.
Caption: General workflow for an in vitro cell-based assay.
References
Application Notes and Protocols for BB-Cl-Amidine Hydrochloride Subcutaneous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor. PAD enzymes catalyze the post-translational modification of arginine to citrulline on proteins, a process known as citrullination or deimination. Dysregulated PAD activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as some cancers. BB-Cl-Amidine inhibits multiple PAD isoforms, thereby preventing the formation of neutrophil extracellular traps (NETs), which are implicated in the inflammatory processes of these diseases.[1][2][3]
Structurally, BB-Cl-Amidine is a modified version of Cl-amidine, designed for improved cellular uptake and a longer in vivo half-life.[4][5] In mouse models, it has demonstrated a significantly longer plasma half-life of 1.75 hours compared to approximately 15 minutes for Cl-amidine.[4][5][6] These characteristics make it a valuable tool for in vivo studies investigating the role of PAD enzymes and citrullination in disease models.
Data Presentation
Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Value | Species/Model | Reference |
| In Vivo Half-life | 1.75 hours | C57BL/6 Mice | [4][5][6] |
| Dosage | 1 mg/kg/day | MRL/lpr Mice | [7][8][9] |
| Administration Route | Subcutaneous (SC) Injection | MRL/lpr Mice | [7][8][9] |
| Treatment Duration | Daily from 8 to 14 weeks of age | MRL/lpr Mice | [7][8][9] |
| Reported Efficacy | Significantly improved endothelium-dependent vasorelaxation; trend towards downregulation of Interferon Regulated Genes (IRGs). | MRL/lpr Mice | [7][8] |
| Safety Observation | All mice survived a 6-week treatment period with no significant effect on body weight. | MRL/lpr Mice | [4] |
Solubility and Formulation for Subcutaneous Injection
| Solvent/Vehicle Composition | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [8][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7][8] |
Experimental Protocols
Preparation of this compound Dosing Solution for Subcutaneous Injection
This protocol is for the preparation of a 1 mg/mL stock solution, which can be further diluted as needed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve BB-Cl-Amidine in DMSO: In a separate sterile tube, dissolve the required amount of this compound powder in DMSO to make a 10% stock solution. For example, to prepare 1 mL of the final dosing solution, dissolve 1 mg of BB-Cl-Amidine in 100 µL of DMSO. Gentle vortexing or sonication may be used to aid dissolution.[7][8]
-
Combine Components: Add the BB-Cl-Amidine/DMSO stock solution to the vehicle mixture. For the 1 mL example, add the 100 µL of BB-Cl-Amidine/DMSO to 900 µL of the pre-made vehicle.
-
Final Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[7][8]
-
Storage: Store the prepared dosing solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[7][8] Avoid repeated freeze-thaw cycles.
Subcutaneous Injection Protocol in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 0.5 mL or 1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) wipes
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. For a 1 mg/kg dose, a 25g mouse would require 25 µg of the compound. If using a 1 mg/mL solution, this corresponds to an injection volume of 25 µL.
-
Allow the dosing solution to reach room temperature before injection.
-
-
Restraint:
-
Securely restrain the mouse. This can be done manually by scruffing the loose skin over the neck and shoulders, or by using a suitable restraint device. Proper restraint is crucial to prevent injury to both the animal and the researcher.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).
-
-
Injection Technique:
-
Using your non-dominant hand, lift the loose skin to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Hold the syringe with your dominant hand and insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 10-20 degrees) to the body.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a new sterile needle.
-
If no blood is aspirated, slowly and steadily inject the calculated volume of the BB-Cl-Amidine solution into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Dispose of the syringe and needle in a designated sharps container.
-
Maximum Injection Volumes:
The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 2-3 mL.[11] For volumes greater than this, it is advisable to use multiple injection sites. The total daily subcutaneous injection volume should not exceed 10 mL/kg of body weight.[12]
Visualizations
Signaling Pathway of BB-Cl-Amidine Action
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BB-Cl-Amidine | CAS#:1802637-39-3 | Chemsrc [chemsrc.com]
- 10. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for BB-Cl-Amidine Hydrochloride in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BB-Cl-Amidine hydrochloride, a second-generation pan-peptidylarginine deiminase (PAD) inhibitor, in the widely utilized collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis.[1][2] This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the underlying biological pathways and experimental workflow.
Introduction
Collagen-induced arthritis (CIA) is a well-established and reproducible animal model that shares many immunological and pathological features with human rheumatoid arthritis (RA).[3][4] The model is instrumental in investigating the pathogenesis of RA and for the preclinical evaluation of potential therapeutics.[3][4] this compound has demonstrated significant therapeutic efficacy in the CIA model, primarily through its inhibition of PAD enzymes.[1][2][5]
PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[6][7] This process, known as citrullination, is implicated in the generation of autoantigens in RA and the modulation of immune responses.[1][2] BB-Cl-Amidine is a more potent and bioavailable successor to the first-generation PAD inhibitor, Cl-amidine, with an enhanced in vivo half-life.[5][8] Studies have shown that therapeutic administration of BB-Cl-Amidine in arthritic mice can reverse the progression of the disease, reduce joint inflammation and destruction, and modulate T-cell mediated immune responses.[1][2]
Mechanism of Action
BB-Cl-Amidine is an irreversible pan-PAD inhibitor, targeting multiple PAD isoforms (PAD1-4).[8][9] In the context of arthritis, its therapeutic effects are attributed to the modulation of the immune response rather than simple immunosuppression.[2] Specifically, BB-Cl-Amidine treatment is associated with a shift from a pro-inflammatory Th1 and Th17 response towards an anti-inflammatory Th2 response.[2] This immunomodulation is linked to the inhibition of protein citrullination, which is elevated during inflammation.[1] While it reduces overall citrullination, it does not appear to significantly affect the autoantibody response to citrullinated proteins (ACPA).[1]
Experimental Protocols
The following protocols are synthesized from published studies on the use of BB-Cl-Amidine in a CIA model.[1][2]
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice are highly susceptible to CIA and are the recommended strain.[2][3] Use male mice aged 7-8 weeks.[3]
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice with an intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).[4]
-
-
Monitoring Disease Progression:
-
Begin daily monitoring for signs of arthritis around day 21.
-
Clinical Score: Score each paw on a scale of 0-3 or 0-4, where 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, and 4 = maximal inflammation with joint rigidity. The total clinical score per mouse is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of the hind paws daily using a caliper.
-
Therapeutic Administration of this compound
-
Treatment Protocol: A therapeutic, rather than prophylactic, treatment protocol is recommended to better mimic the clinical setting.[1]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO/saline mixture).
-
Administration:
Endpoint Analysis
-
Histology: At the end of the treatment period, collect hind paws for histological analysis. Assess for inflammation, cartilage destruction, and bone erosion.
-
Immunological Analysis: Collect blood, spleen, and lymph nodes for further analysis.
-
Serum Antibody Levels: Measure levels of anti-collagen IgG1 and IgG2a antibodies by ELISA.[2]
-
T-Cell Analysis: Isolate cells from lymph nodes and analyze T-helper cell subsets (Th1, Th2, Th17) by flow cytometry.[2]
-
Cytokine Measurement: Measure cytokine levels in serum and lymph node culture supernatants.[2]
-
Protein Citrullination: Analyze protein citrullination levels in lymph nodes using mass spectrometry.[1]
-
Data Presentation
The following tables summarize the expected quantitative data from studies using BB-Cl-Amidine in the CIA model.
Table 1: Clinical Efficacy of BB-Cl-Amidine in CIA
| Treatment Group | Mean Clinical Score (Day 9 post-onset) | Mean Paw Swelling (mm, Day 9 post-onset) | Mean Histological Score |
| Vehicle | ~8.5 | ~1.2 | ~3.5 |
| BB-Cl-Amidine (1 mg/kg) | ~5.0 | ~0.8 | ~2.5 |
| BB-Cl-Amidine (10 mg/kg) | ~1.5 | ~0.3 | ~0.5 |
Data are approximate values synthesized from published findings.[1][2][10]
Table 2: Immunological Effects of BB-Cl-Amidine in CIA
| Treatment Group | Anti-Collagen IgG1 (relative units) | Anti-Collagen IgG2a (relative units) | Th1 Cell Number (relative) | Th17 Cell Number (relative) | Th2 Cell Number (relative) |
| Vehicle | Baseline | Baseline | Increased | Increased | Baseline |
| BB-Cl-Amidine (10 mg/kg) | Significantly Increased | No Significant Change | Significantly Decreased | Significantly Decreased | Significantly Increased |
Data are presented as relative changes compared to the vehicle-treated group based on published studies.[1][2]
Table 3: Effect of BB-Cl-Amidine on Protein Citrullination
| Sample | Citrulline Frequency (%) |
| Naive Mice | Not Detected |
| Vehicle-Treated CIA Mice | ~0.015 |
| BB-Cl-Amidine (10 mg/kg) Treated CIA Mice | ~0.005 |
Citrulline frequency is calculated as the percentage of validated and citrullinated peptide sequences out of the total identified peptide sequences. Data are based on mass spectrometry analysis of lymph nodes.[1]
Conclusion
This compound is a valuable tool for studying the role of protein citrullination and PAD enzymes in the pathogenesis of rheumatoid arthritis. The provided protocols and expected outcomes offer a framework for researchers to effectively utilize this compound in the collagen-induced arthritis model. The therapeutic efficacy of BB-Cl-Amidine, demonstrated by the reduction in clinical signs of arthritis and the modulation of the immune response, underscores the potential of PAD inhibition as a therapeutic strategy for RA and other inflammatory diseases.[2] However, it is important to note that some studies have raised concerns about the cytotoxicity of BB-Cl-Amidine at higher concentrations, which should be a consideration in experimental design.[11]
References
- 1. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]
- 3. chondrex.com [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of BB-Cl-Amidine Hydrochloride in Lupus Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and tissue damage. A key pathological feature of SLE is the overproduction of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. These NETs are a significant source of autoantigens, contributing to the activation of the type I interferon system and driving the autoimmune response. Peptidylarginine deiminases (PADs), particularly PAD4, play a critical role in NET formation by catalyzing the citrullination of histones, a process essential for chromatin decondensation.
BB-Cl-Amidine is a potent, second-generation, irreversible pan-PAD inhibitor that has shown significant therapeutic potential in preclinical lupus models.[1] It is a more cell-permeable and proteolytically stable derivative of Cl-amidine, another well-characterized PAD inhibitor.[2][3] By inhibiting PAD enzymes, BB-Cl-Amidine effectively blocks NET formation, thereby mitigating the downstream inflammatory cascade implicated in lupus pathogenesis.[2][4] This application note provides a comprehensive overview of the use of BB-Cl-Amidine hydrochloride in lupus research, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
BB-Cl-Amidine exerts its therapeutic effects in lupus models primarily through the inhibition of PAD enzymes. The proposed signaling pathway is as follows:
-
Inflammatory Stimuli: In the context of lupus, various inflammatory signals, such as immune complexes and cytokines, activate neutrophils.
-
PAD4 Activation: This activation leads to an influx of calcium into the neutrophil, activating PAD4.
-
Histone Citrullination: Activated PAD4 catalyzes the conversion of arginine residues on histones (e.g., H3) to citrulline.
-
Chromatin Decondensation: The citrullination of histones neutralizes their positive charge, weakening their interaction with DNA and leading to chromatin decondensation.
-
NET Formation: The decondensed chromatin, along with granular proteins, is expelled from the neutrophil, forming a NET.
-
Autoantigen Exposure & Immune Activation: NETs expose self-antigens, which are recognized by the immune system, leading to the production of autoantibodies and the activation of plasmacytoid dendritic cells (pDCs) to produce type I interferons (IFNs).[2][5]
-
BB-Cl-Amidine Intervention: BB-Cl-Amidine irreversibly inhibits PAD4, preventing histone citrullination and subsequent NET formation, thereby disrupting this pathological cycle.
Figure 1: Signaling pathway of BB-Cl-Amidine in inhibiting NET-mediated inflammation in lupus.
In Vivo Applications in MRL/lpr Mouse Model
The MRL/lpr mouse is a widely used spontaneous model of lupus that develops a severe autoimmune disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.
Quantitative Data Summary
| Parameter | Vehicle Control | BB-Cl-Amidine (1 mg/kg/day) | Cl-amidine (10 mg/kg/day) | Reference |
| Treatment Duration | 6 weeks (from 8 to 14 weeks of age) | 6 weeks (from 8 to 14 weeks of age) | 6 weeks (from 8 to 14 weeks of age) | [2][4] |
| Administration Route | Daily subcutaneous injection | Daily subcutaneous injection | Daily subcutaneous injection | [2][6] |
| Splenomegaly | Marked splenomegaly | Subtle reduction in spleen size | No significant difference | [2][6] |
| Proteinuria | Significant proteinuria | Reduced proteinuria | Reduced proteinuria | [2][4] |
| Kidney Immune Complex Deposition (IgG & C3) | High deposition | Reduced deposition | Reduced deposition | [2] |
| Skin Disease (Muzzle Alopecia) | Severe alopecia | Significantly improved, often prevented | Significantly improved, often prevented | [6][7] |
| Endothelial Function (Acetylcholine-dependent vasorelaxation) | Impaired | Markedly improved | Markedly improved | [2][4] |
| Type I Interferon Signature (in bone marrow) | Elevated | Downregulated | Downregulated | [2][4] |
| Total IgG Levels | No significant difference | No significant difference | No significant difference | [2][6] |
| Circulating Neutrophils | No significant difference | No significant difference | No significant difference | [2] |
Experimental Protocols
In Vivo Treatment of MRL/lpr Mice
This protocol describes the long-term treatment of MRL/lpr mice with BB-Cl-Amidine to assess its therapeutic efficacy on lupus-like disease.
Figure 2: Experimental workflow for in vivo studies using BB-Cl-Amidine in MRL/lpr mice.
Materials:
-
MRL/lpr mice (8 weeks old)
-
This compound
-
Vehicle solution (e.g., 25% DMSO in PBS)[2]
-
Sterile syringes and needles for subcutaneous injection
-
Metabolic cages for urine collection
-
Urine protein assay kit
-
Anesthetic and euthanasia agents
Procedure:
-
Acclimatization: Acclimatize 8-week-old MRL/lpr mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, BB-Cl-Amidine 1 mg/kg).
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent. On each treatment day, dilute the stock solution to the final injection concentration with sterile PBS.
-
Administration: Administer BB-Cl-Amidine (1 mg/kg) or vehicle via daily subcutaneous injection for 6 weeks.[2][6]
-
Monitoring: Monitor the mice daily for clinical signs of disease and measure body weight weekly.
-
Proteinuria Assessment: At regular intervals (e.g., weekly or bi-weekly), house the mice in metabolic cages to collect urine for 24 hours. Measure proteinuria using a standard assay.
-
Termination: At 14 weeks of age, euthanize the mice.
-
Sample Collection: Collect blood via cardiac puncture for serum analysis (e.g., autoantibodies, cytokines). Harvest spleens and kidneys for weight measurement, histology, and immunohistochemistry.
-
Tissue Analysis:
-
Spleen: Weigh the spleen as an indicator of splenomegaly.
-
Kidneys: Fix one kidney in 10% formalin for histological analysis (e.g., H&E staining for glomerulonephritis) and snap-freeze the other for immunofluorescence (to detect IgG and C3 deposition) or gene expression analysis.
-
In Vitro NET Formation Assay
This protocol is for assessing the ability of BB-Cl-Amidine to inhibit NET formation by neutrophils isolated from MRL/lpr mice.
Materials:
-
Bone marrow neutrophils isolated from MRL/lpr mice
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a NET stimulant
-
Cell culture medium (e.g., RPMI)
-
Fluorescent DNA dye (e.g., Sytox Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of MRL/lpr mice using standard density gradient centrifugation methods.
-
Cell Plating: Seed the isolated neutrophils in a multi-well plate suitable for fluorescence imaging.
-
Inhibitor Pre-treatment: Pre-incubate the neutrophils with various concentrations of BB-Cl-Amidine or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add PMA (e.g., 100 nM) to the wells to induce NET formation.[8] Include an unstimulated control group.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[2]
-
NET Staining: Add a cell-impermeable DNA dye (e.g., Sytox Green) that will stain the extracellular DNA of the NETs.
-
Quantification:
-
Microscopy: Capture images using a fluorescence microscope and quantify the area of NETs.
-
Plate Reader: Measure the fluorescence intensity using a plate reader to quantify the amount of extracellular DNA.
-
-
Data Analysis: Compare the extent of NET formation in the BB-Cl-Amidine-treated groups to the vehicle-treated and unstimulated controls.
Conclusion
This compound is a valuable research tool for investigating the role of PAD enzymes and NETosis in the pathogenesis of lupus. In vivo studies in the MRL/lpr mouse model have demonstrated its ability to ameliorate key aspects of the disease, including nephritis, skin lesions, and vascular dysfunction, by effectively inhibiting NET formation. The protocols provided herein offer a framework for researchers to further explore the therapeutic potential of BB-Cl-Amidine and other PAD inhibitors in the context of systemic autoimmunity.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 5. Lupus and proliferative nephritis are PAD4 independent in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 8. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BB-Cl-Amidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine hydrochloride is a potent, irreversible pan-inhibitor of Peptidyl Arginine Deiminases (PADs). PAD enzymes, particularly PAD4, play a crucial role in the process of NETosis, a unique form of neutrophil cell death characterized by the release of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as thrombosis and cancer.
BB-Cl-Amidine acts by irreversibly binding to PAD enzymes, thereby preventing the citrullination of histones, a critical step for chromatin decondensation during NETosis. This inhibitory action makes BB-Cl-Amidine a valuable tool for studying the role of NETosis in disease and for the development of novel therapeutics. Flow cytometry offers a high-throughput and quantitative method to assess the inhibitory effect of BB-Cl-Amidine on NET formation.
These application notes provide a detailed protocol for treating cells with this compound and subsequently analyzing the extent of NETosis using flow cytometry.
Mechanism of Action: Inhibition of NETosis by BB-Cl-Amidine
The signaling pathway leading to NETosis involves the activation of neutrophils, leading to the activation of PAD4. PAD4 then citrullinates histones, leading to chromatin decondensation and the eventual release of NETs. BB-Cl-Amidine inhibits PAD4, thereby blocking this cascade.
Caption: Inhibition of PAD4-mediated NETosis by BB-Cl-Amidine.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Neutrophil isolation kit (optional, for primary cells)
-
Phorbol 12-myristate 13-acetate (PMA) or Ionomycin (B1663694) (as NETosis inducers)
-
DNAse I
-
EDTA
-
Paraformaldehyde (PFA)
-
Fluorescently conjugated antibodies (e.g., anti-CD66b, anti-MPO, anti-citrullinated Histone H3)
-
Cell-impermeable DNA dyes (e.g., SYTOX Green, Propidium Iodide)
-
Flow cytometer
Preparation of BB-Cl-Amidine Stock Solution
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Preparation and Treatment
-
Cell Culture: Culture a suitable cell line (e.g., HL-60 differentiated into neutrophil-like cells) or isolate primary neutrophils from whole blood using a standard isolation protocol.
-
Seeding: Seed the cells at an appropriate density in a multi-well plate.
-
Pre-treatment with BB-Cl-Amidine:
-
Dilute the BB-Cl-Amidine stock solution to the desired working concentrations in cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM).
-
Add the diluted BB-Cl-Amidine to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Induction of NETosis:
-
Following pre-treatment, add a NETosis-inducing agent such as PMA (e.g., 25-100 nM) or ionomycin (e.g., 4 µM) to the wells.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the NETosis inducer only (positive control)
-
Cells treated with BB-Cl-Amidine only
-
Vehicle control (DMSO)
-
-
-
Incubation: Incubate the plate for a suitable duration to allow for NET formation (e.g., 2-4 hours).
Flow Cytometry Staining and Analysis
-
**Cell
Application Notes and Protocols for Immunohistochemical Staining of Citrullinated Proteins with BB-Cl-Amidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein citrullination is a post-translational modification involving the conversion of arginine residues to citrulline, catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). This modification results in the loss of a positive charge, which can lead to significant alterations in protein structure and function. Aberrant citrullination has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as some cancers. Consequently, the detection of citrullinated proteins and the modulation of PAD activity are of significant interest in both basic research and drug development.
BB-Cl-Amidine hydrochloride is a potent, irreversible pan-PAD inhibitor that serves as a powerful tool to investigate the functional roles of citrullination. It is a derivative of Cl-amidine with improved cellular bioavailability. BB-Cl-Amidine covalently modifies an active site cysteine residue within PAD enzymes, thereby inhibiting their catalytic activity. Immunohistochemistry (IHC) is a valuable technique for visualizing the in situ levels and localization of citrullinated proteins within tissues, providing critical insights into the efficacy of PAD inhibitors like BB-Cl-Amidine.
These application notes provide a detailed protocol for the immunohistochemical staining of citrullinated proteins in tissues, with a focus on studies involving the use of this compound to inhibit PAD activity.
Signaling Pathway of Protein Citrullination
Caption: Overview of the protein citrullination pathway and its inhibition by BB-Cl-Amidine.
Experimental Protocols
In Vitro and In Vivo Treatment with this compound
Quantitative Data for BB-Cl-Amidine Treatment
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Models) | Reference |
| Working Concentration | 1-25 µM (Dose-response recommended) | 1 mg/kg | |
| Vehicle | DMSO | Appropriate vehicle (e.g., PBS) | |
| Incubation/Dosing | 24-72 hours | Daily subcutaneous injection | |
| Control Groups | Vehicle control (same final DMSO concentration) | Vehicle-treated group |
Protocol for Cell Culture Treatment:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) is recommended to determine the optimal concentration.
-
Vehicle Control: Include a vehicle control (DMSO) at the same final concentration as the highest BB-Cl-Amidine dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of BB-Cl-Amidine or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications like Western Blot or fix the cells for immunocytochemistry.
Protocol for In Vivo Treatment (Mouse Model):
-
Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., MRL/lpr mice for lupus studies).
-
Inhibitor Preparation: Prepare a solution of this compound in a suitable vehicle for injection.
-
Dosing: Administer BB-Cl-Amidine at a dosage of 1 mg/kg via subcutaneous injection daily.
-
Control Group: Administer the vehicle alone to the control group of mice.
-
Treatment Period: Continue the daily injections for the duration of the study as determined by the experimental design.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the tissues of interest for immunohistochemical analysis.
Application Notes and Protocols for Studying ER Stress in Cancer Cells using BB-Cl-Amidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-Cl-Amidine hydrochloride is a potent, irreversible pan-peptidylarginine deiminase (pan-PAD) inhibitor that has emerged as a valuable tool for investigating the role of protein citrullination in cancer biology.[1][2] Notably, recent studies have highlighted its ability to induce endoplasmic reticulum (ER) stress in cancer cells, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis.[3][4][5] This makes BB-Cl-Amidine a significant agent for studying ER stress-mediated cell death pathways in various cancer models.
The ER is a critical organelle responsible for protein folding and modification.[6] Perturbations in the ER environment, such as those induced by BB-Cl-Amidine, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis.[6] However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response.[7]
BB-Cl-Amidine has been shown to modulate the UPR primarily through the PERK (Protein kinase R-like endoplasmic reticulum kinase) pathway.[4] This involves the phosphorylation of PERK and the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to the translational upregulation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3).[8][9] Concurrently, the expression of the master ER chaperone, 78-kDa glucose-regulated protein (GRP78 or BiP), is often downregulated.[3]
These application notes provide detailed protocols and data for utilizing this compound to study ER stress in cancer cells.
Data Presentation
In Vitro Cytotoxicity of PAD Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Incubation Time | Reference |
| BB-Cl-Amidine | U2OS (Osteosarcoma) | XTT Assay | 8.8 µM (EC50) | 72 hours | [2] |
| Cl-amidine | U-87 MG (Glioblastoma) | WST-1 Assay | 256.09 µM | 24 hours | [1] |
| Cl-amidine | U-87 MG (Glioblastoma) | WST-1 Assay | 150.40 µM | 48 hours | [1] |
Note: BB-Cl-Amidine has been reported to be approximately 20-fold more cytotoxic to U2OS cells than Cl-amidine.[2]
Signaling Pathways and Experimental Workflows
Figure 1: BB-Cl-Amidine induced ER stress via the PERK pathway.
Figure 2: General workflow for studying BB-Cl-Amidine induced ER stress.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study (e.g., U2OS, U-87 MG, or other lines relevant to your research).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
BB-Cl-Amidine Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for molecular analysis). Allow cells to adhere and reach 60-70% confluency. Treat cells with various concentrations of BB-Cl-Amidine (e.g., a dose-response from 1 µM to 20 µM) for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest BB-Cl-Amidine treatment.
Cell Viability Assay (MTT/XTT)
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of BB-Cl-Amidine for the desired duration (e.g., 72 hours).
-
Add Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, phospho-PERK, phospho-eIF2α, CHOP/DDIT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for human HSPA5 (GRP78), DDIT3 (CHOP), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Example Primer Sequences (Human):
-
HSPA5 (GRP78) Forward: 5'-GCTCGACTCGAATTCCAAAG-3'
-
HSPA5 (GRP78) Reverse: 5'-GATCCTCTTCACCAGGCATT-3'
-
DDIT3 (CHOP) Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'
-
DDIT3 (CHOP) Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat the cells with BB-Cl-Amidine as described above.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against GRP78 or CHOP (typically 1:100 to 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion
This compound is a powerful tool for inducing and studying ER stress in cancer cells. The protocols and data presented here provide a framework for researchers to investigate the intricate signaling pathways involved in the UPR and to explore the therapeutic potential of targeting ER stress in cancer. By systematically applying these methods, scientists can further elucidate the mechanisms by which PAD inhibition leads to cancer cell death and contribute to the development of novel anti-cancer strategies.
References
- 1. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentapeptide PYRAE triggers ER stress-mediated apoptosis of breast cancer cells in mice by targeting RHBDF1-BiP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducement of ER Stress by PAD Inhibitor BB-Cl-Amidine to Effectively Kill AML Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulating Endoplasmic Reticulum Stress in Gastrointestinal Cancers: Insights from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: BB-Cl-Amidine Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BB-Cl-Amidine hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vivo administration?
A1: this compound can be dissolved in various formulations for in vivo use. The choice of vehicle depends on the desired concentration and route of administration. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with aqueous solutions or other vehicles.[1] Always add co-solvents sequentially and ensure the solution is clear before administration.[2]
Q2: What are some recommended solvent formulations for in vivo studies?
A2: Several vehicle formulations have been successfully used for in vivo administration of this compound. The following table summarizes some common formulations and the achievable solubility.
| Formulation No. | Composition | Solubility |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.04 mM)[1][3] |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.04 mM)[1][3] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.44 mM)[1][4] |
Q3: What should I do if the compound precipitates out of solution during preparation?
A3: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][4] It is crucial to ensure the final solution is clear and homogenous before administration to avoid embolism and ensure accurate dosing. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure stability, it is advisable to store solutions in sealed containers, protected from moisture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon addition of aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final dilution factor or try a different formulation with a higher percentage of co-solvents like PEG300 or SBE-β-CD.[1][2] |
| Inconsistent experimental results between batches. | The compound may not be fully dissolved, leading to inaccurate dosing. The stability of the prepared solution may be compromised. | Ensure the solution is completely clear before each administration. Prepare fresh working solutions for each experiment.[1] Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[1][4] |
| Observed toxicity or adverse effects in animal models. | The vehicle itself may be causing toxicity at the administered volume or concentration. | Run a vehicle-only control group to assess any background effects. If toxicity is observed, consider reducing the percentage of organic solvents or trying an alternative formulation like corn oil for subcutaneous injections.[2] |
Experimental Protocols
In Vivo Administration of BB-Cl-Amidine in a Mouse Model of Lupus
This protocol is based on a study investigating the effect of BB-Cl-Amidine on lupus-prone MRL/lpr mice.[2][3]
1. Animal Model:
2. Preparation of Dosing Solution (Formulation 1):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare 1 mL of the final dosing solution, sequentially add the following, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.[1]
-
-
The final concentration will be 2.5 mg/mL.
3. Dosing and Administration:
-
Route of Administration: Subcutaneous (s.c.) injection.[1][2][3]
-
Frequency: Administer daily from 8 to 14 weeks of age.[1][2][3]
4. Outcome Measures:
-
Monitor for changes in splenomegaly, anti-NET antibody levels, body weight, and total IgG levels.[1][2]
-
Assess endothelium-dependent vasorelaxation and interferon-regulated gene (IRG) downregulation.[1][2]
-
Observe for improvements in physical symptoms such as muzzle alopecia.[1][3]
Signaling Pathway and Experimental Workflow
BB-Cl-Amidine is a pan-inhibitor of Peptidyl Arginine Deiminases (PADs).[5] PAD enzymes catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination. This process is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene expression. In some cancers, BB-Cl-Amidine has been shown to activate the endoplasmic reticulum (ER) stress pathway.[2]
Caption: Signaling pathway of BB-Cl-Amidine as a PAD inhibitor.
Caption: General experimental workflow for in vivo studies with BB-Cl-Amidine.
References
Potential off-target effects of BB-Cl-Amidine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BB-Cl-Amidine hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an experimental drug that functions as a pan-Peptidylarginine Deiminase (PAD) inhibitor.[1] PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a post-translational modification called citrullination or deimination.[2] BB-Cl-Amidine is an irreversible inhibitor, meaning it covalently binds to the active site of PAD enzymes, leading to their permanent inactivation.[1][2] It is considered a second-generation PAD inhibitor, designed with increased hydrophobicity and proteolytic stability compared to its predecessor, Cl-amidine, which enhances its cellular uptake and in vivo half-life.[3]
Q2: What are the known on-target activities of this compound?
A2: As a pan-PAD inhibitor, BB-Cl-Amidine targets multiple isoforms of the PAD family (PAD1, PAD2, PAD3, and PAD4).[4] This broad activity makes it a potent tool for studying the overall effects of citrullination in various biological processes, including inflammation, gene regulation, and neutrophil extracellular trap (NET) formation.[2][4] It has been shown to be effective in animal models of various inflammatory conditions such as arthritis, lupus, and ulcerative colitis.[1][2]
Q3: What are the potential off-target effects of this compound?
Q4: Is this compound known to be cytotoxic?
A4: Yes, BB-Cl-Amidine has been reported to exhibit cytotoxicity at concentrations of 1 µM and above in various immune cell types, including T cells, B cells, monocytes, and NK cells.[7][8] It has also shown cytotoxic effects in cancer cell lines.[7] This cytotoxicity is a critical consideration when designing experiments, as it can confound the interpretation of results. It is recommended to perform dose-response experiments to determine the optimal concentration that inhibits PAD activity without causing significant cell death in the specific experimental system.
Troubleshooting Guide
| Experimental Issue | Potential Cause Related to Off-Target Effects | Recommended Solution |
| Unexpected changes in interferon-stimulated gene (ISG) expression. | Inhibition of the STING pathway by BB-Cl-Amidine.[5][6] | - Use a structurally different pan-PAD inhibitor that does not inhibit STING.- Validate findings using genetic approaches to modulate PAD activity (e.g., siRNA, CRISPR).- Measure STING pathway activation markers (e.g., phosphorylation of STING, IRF3) to confirm off-target engagement. |
| High levels of cell death observed at effective PAD inhibition concentrations. | General cytotoxicity of BB-Cl-Amidine.[7][8] | - Perform a dose-response curve to determine the therapeutic window.- Use a less cytotoxic PAD inhibitor, such as AFM-30a (PAD2-specific) or GSK199 (PAD4-specific), if isoform-specific inhibition is sufficient.[7]- Reduce the treatment duration. |
| Discrepancies between results from BB-Cl-Amidine and other PAD inhibitors. | Off-target effects unique to BB-Cl-Amidine. | - Confirm key findings with at least one other pan-PAD inhibitor with a different chemical scaffold.- If available, use more specific inhibitors for individual PAD isoforms to dissect the contribution of each.- Consider performing a limited off-target screen (e.g., a focused kinase panel) to identify potential unique off-targets. |
| Alterations in cellular morphology or cytoskeletal organization. | Potential off-target effects on proteins like tubulin and actin.[3] | - Visualize the cytoskeleton using immunofluorescence to assess any changes.- Use cytoskeleton-stabilizing or -destabilizing agents as controls to understand the observed phenotype.- Confirm results with genetic knockdown of PADs to ensure the phenotype is not an off-target effect. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound against PAD Isoforms
| PAD Isoform | kinact/KI (M-1min-1) |
| PAD1 | 16,100[4] |
| PAD2 | 4,100[4] |
| PAD3 | 6,800[4] |
| PAD4 | 13,300[4] |
Table 2: Cellular Potency and Cytotoxicity of this compound
| Cell Line/Cell Type | Assay | Endpoint | Value |
| U2OS (human osteosarcoma) | Cytotoxicity | EC50 | 8.8 µM[3] |
| T cells, B cells, monocytes, NK cells | Cytotoxicity | - | Cytotoxic at ≥ 1 µM[7][8] |
| HEK293T/PAD2 | Histone H3 Citrullination Inhibition | EC50 | 1.2 µM[9] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's instructions.
-
Visualizations
Caption: On-target mechanism of BB-Cl-Amidine on the PAD signaling pathway.
Caption: Off-target inhibition of the STING pathway by BB-Cl-Amidine.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Targeting STING oligomerization with small-molecule inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
BB-Cl-Amidine hydrochloride stability in different solvents and storage conditions
This technical support center provides guidance on the stability, storage, and handling of BB-Cl-Amidine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2][3]
Q2: What are the recommended storage conditions for this compound in solvent?
Stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles. For solutions prepared in DMSO, storage at -20°C is recommended for up to one month, and for longer-term storage of up to six months, -80°C is advised.[1][4] When storing at -20°C or -80°C, it is best to store under an inert gas like nitrogen.[5]
Q3: In which solvents is this compound soluble?
This compound has good solubility in DMSO.[1][4] It is also soluble in water, although heating to 60°C and sonication may be required to achieve complete dissolution.[1] For in vivo applications, specific formulations using co-solvents are often necessary.
Q4: I observed precipitation in my stock solution. What should I do?
If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1][4] To prevent precipitation, ensure the storage temperature is appropriate and avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially when using aqueous buffers. Store stock solutions at -80°C in aliquots. Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Difficulty dissolving the compound | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume or try a different solvent system. Use of ultrasonic bath or gentle heating can aid dissolution. For aqueous solutions, warming to 60°C may be necessary.[1] For hygroscopic solvents like DMSO, use a freshly opened bottle.[1] |
| Precipitate formation upon dilution in aqueous buffer | The compound may be less soluble in the final buffer. | Consider using a co-solvent system or a formulation specifically designed for aqueous solutions. Several protocols for in vivo preparations are available which may be adapted.[1][6] |
Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[1][2][3] |
| In Solvent (-20°C) | -20°C | 1 month | Sealed storage, away from moisture.[1][4] Stored under nitrogen.[5] |
| In Solvent (-80°C) | -80°C | 6 months | Sealed storage, away from moisture.[1][4] Stored under nitrogen.[5] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (100.72 mM) | Ultrasonic assistance may be needed.[1] Use of newly opened DMSO is recommended due to its hygroscopic nature.[1] |
| Water | 5 mg/mL (10.07 mM) | Requires sonication and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.04 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.04 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Suggested Protocol for a Forced Degradation Study
A forced degradation study can help determine the intrinsic stability of this compound and identify potential degradation products. This is a general guideline and may need to be optimized for specific analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as anhydrous acetonitrile (B52724) or DMSO, at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the remaining amount of this compound and detect any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Minimizing BB-Cl-Amidine hydrochloride toxicity in cell culture
Welcome to the Technical Support Center for BB-Cl-Amidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent, irreversible, and non-subtype selective inhibitor of peptidylarginine deiminases (PADs).[1] PADs are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, is involved in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[2][3] BB-Cl-Amidine is a second-generation PAD inhibitor with improved cell permeability and metabolic stability compared to its predecessor, Cl-amidine.[3]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary function as a pan-PAD inhibitor, BB-Cl-Amidine has been shown to inhibit the Stimulator of Interferon Genes (STING) protein. It achieves this by preventing STING oligomerization, which in turn terminates the downstream signaling pathway.[1]
Q3: In which solvents can I dissolve and store this compound?
A3: this compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for my cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the experimental objective. Based on available data, a concentration range of 1 µM to 10 µM is a reasonable starting point for many cell lines. However, significant cytotoxicity has been observed in sensitive cell types, such as peripheral blood mononuclear cells (PBMCs), at concentrations as low as 1 µM.[6] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death | The concentration of BB-Cl-Amidine is too high for the specific cell line. | Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a lower concentration range (e.g., 0.1 µM - 5 µM). |
| The cell line is particularly sensitive to PAD inhibition or off-target effects. | Consider using a shorter incubation time. Monitor cell viability at different time points (e.g., 24, 48, 72 hours). | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low and non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without BB-Cl-Amidine). | |
| Inconsistent or variable experimental results | Degradation of the BB-Cl-Amidine stock solution. | Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Protect the stock solution from light. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| No observable effect of the inhibitor | The concentration of BB-Cl-Amidine is too low. | Gradually increase the concentration, while carefully monitoring for cytotoxicity. |
| The incubation time is too short for this irreversible inhibitor. | Increase the incubation time to allow for sufficient inactivation of the PAD enzymes. | |
| The target PAD enzymes are not expressed or are at very low levels in the cell line. | Confirm the expression of PAD isozymes in your cell line using techniques like Western blot or qPCR. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxicity of BB-Cl-Amidine in Different Cell Lines
| Cell Line | Cell Type | Cytotoxicity Metric | Concentration | Incubation Time | Reference |
| U2OS | Human Osteosarcoma | EC50 | 8.8 ± 0.6 µM | 72 hours | [7][8] |
| T cells, B cells, monocytes, NK cells | Human Immune Cells | Cytotoxic | >1 µM | 24, 48, 72 hours | [6] |
| Canine and Feline Mammary Cancer Cells | Animal Cancer Cells | Reduced Viability | Not specified | Not specified | [9] |
| THP-1 Macrophages | Human Monocytic Cell Line | No significant toxicity | Up to 10 µM | 48 hours | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
BB-Cl-Amidine's Impact on PAD-Mediated Citrullination
BB-Cl-Amidine acts as an irreversible inhibitor of Peptidylarginine Deiminases (PADs), preventing the conversion of arginine to citrulline on target proteins. This inhibition can have downstream effects on gene regulation and protein function.
Caption: Inhibition of PAD enzymes by BB-Cl-Amidine.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow for evaluating the cytotoxic effects of BB-Cl-Amidine involves a dose-response and time-course experiment followed by data analysis.
Caption: Workflow for cytotoxicity assessment.
BB-Cl-Amidine's Effect on the STING Pathway
BB-Cl-Amidine can inhibit the cGAS-STING pathway, which is an important component of the innate immune response to cytosolic DNA.
Caption: Inhibition of the STING pathway by BB-Cl-Amidine.
References
- 1. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
Why BB-Cl-Amidine hydrochloride has better cellular potency than Cl-amidine
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of peptidylarginine deiminase (PAD) inhibitors. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the cellular potency of BB-Cl-Amidine hydrochloride compared to its parent compound, Cl-amidine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit superior cellular potency compared to Cl-amidine?
A1: this compound was specifically designed for improved cellular bioavailability.[1] While both compounds show similar potencies against PAD enzymes in in vitro biochemical assays, BB-Cl-Amidine demonstrates significantly greater potency in cell-based assays.[1][2] This enhancement is attributed to two key structural modifications:
-
Increased Hydrophobicity: The N-terminal benzoyl group of Cl-amidine was replaced with a biphenyl (B1667301) moiety in BB-Cl-Amidine.[1] This change increases the molecule's hydrophobicity, which is thought to facilitate its uptake across the cell membrane.[1]
-
Enhanced Stability: The C-terminal amide of Cl-amidine is susceptible to proteolysis. In BB-Cl-Amidine, this was replaced with a benzimidazole (B57391) group to limit enzymatic degradation, thereby increasing its stability within the cellular environment.[1]
These modifications result in a more than 20-fold increase in cellular potency for BB-Cl-Amidine compared to Cl-amidine, as demonstrated in viability studies with U2OS osteosarcoma cells.[1][2]
Troubleshooting and Experimental Guidance
Q2: We are not observing the expected increase in potency with BB-Cl-Amidine in our cellular assays. What could be the issue?
A2: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage can lead to degradation. It is recommended to store the compound at -20°C or -80°C as a dry powder or in a suitable solvent like DMSO.
-
Cell Line Variability: The cellular uptake and metabolism of compounds can vary significantly between different cell lines. The reported 20-fold increase in potency was observed in U2OS osteosarcoma cells.[1][2] Your specific cell line may have different membrane transport characteristics or metabolic pathways.
-
Assay Conditions: The duration of treatment and the specific endpoint being measured can influence the observed potency. For example, viability assays are typically run for 72 hours.[2] Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.
-
Off-Target Effects: While both are PAD inhibitors, at higher concentrations, off-target effects could influence cellular outcomes. It's important to perform dose-response experiments to determine the optimal concentration range for your specific assay.
Q3: What are the key differences in the in vitro and cellular potency of these two compounds?
A3: The key distinction lies in their performance in different experimental settings. In vitro, when directly interacting with purified PAD enzymes, both Cl-amidine and BB-Cl-amidine exhibit similar potencies.[1] However, in a cellular context, BB-Cl-amidine is significantly more potent due to its enhanced ability to enter cells and resist degradation.[1]
Data Presentation
Table 1: Comparison of In Vitro and Cellular Potency
| Compound | Target | In Vitro Potency (k_inact/K_I, M⁻¹min⁻¹) | Cellular Potency (EC₅₀ in U2OS cells) |
| Cl-amidine | Pan-PAD | PAD1: ~16,000, PAD2: ~4,000, PAD3: ~7,000, PAD4: ~13,000 | >200 µM[1][2] |
| BB-Cl-Amidine | Pan-PAD | PAD1: 16,100, PAD2: 4,100, PAD3: 6,800, PAD4: 13,300[3] | 8.8 ± 0.6 µM[1][2] |
Experimental Protocols
Protocol 1: General PAD Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds against PAD enzymes.
-
Reagents: Recombinant human PAD enzyme (e.g., PAD4), substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE), and a detection reagent that measures ammonia (B1221849) production.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT).
-
Add the PAD enzyme to the buffer.
-
Add varying concentrations of the inhibitor (Cl-amidine or BB-Cl-Amidine) and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the production of citrulline or a byproduct like ammonia over time using a suitable detection method (e.g., colorimetric assay).
-
Calculate the rate of reaction and determine the IC₅₀ value for each inhibitor.
-
Protocol 2: Cell Viability Assay (Cell-Based)
This protocol is used to determine the effect of PAD inhibitors on cell proliferation and viability.
-
Cell Culture: Plate cells (e.g., U2OS) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PAD inhibitor (Cl-amidine or BB-Cl-Amidine) for 72 hours.[2]
-
Viability Assessment: Add a viability reagent such as XTT or MTT to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to untreated control cells and plot the dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: Structural modifications leading to enhanced cellular potency of BB-Cl-Amidine.
Caption: Workflow for a cell viability assay to determine EC₅₀ values.
Caption: Simplified signaling pathway of PAD-mediated NET formation.
References
How to improve the bioavailability of BB-Cl-Amidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of BB-Cl-Amidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound is an experimental, irreversible pan-inhibitor of peptidylarginine deiminases (PADs).[1] It was designed as a second-generation inhibitor with improved cellular bioavailability and a longer in vivo half-life compared to its predecessor, Cl-amidine.[2][3] This was achieved through specific structural modifications: a C-terminal benzimidazole (B57391) group was added to limit proteolysis, and an N-terminal biphenyl (B1667301) group was included to increase hydrophobicity and enhance cellular uptake.[2][3] Pharmacokinetic studies have shown that BB-Cl-Amidine has a significantly longer half-life of 1.75 hours in vivo, compared to approximately 15 minutes for Cl-amidine.[2]
Q2: What are the known solubility characteristics of this compound?
A2: this compound has limited aqueous solubility. However, it can be dissolved in various solvent systems to prepare stock solutions and formulations for in vivo experiments. Commonly used solvents include DMSO, PEG300, Tween-80, SBE-β-CD (sulfobutylether-β-cyclodextrin), and corn oil.[4][5][6][7] Formulations with these excipients can achieve concentrations of ≥ 2.5 mg/mL.[4][5]
Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A3: Low oral bioavailability is often due to poor solubility, low membrane permeability, or significant first-pass metabolism.[8] Strategies to overcome these challenges include:
-
Formulation-Based Approaches:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, potentially bypassing first-pass metabolism through lymphatic transport.[9][10]
-
Nanoparticles: Reducing particle size to the nanoscale increases the surface area, which can enhance the dissolution rate and absorption.[10][11]
-
Amorphous Solid Dispersions: Stabilizing the drug in a high-energy, non-crystalline form can improve solubility and dissolution.[9][11]
-
Complexation: Using agents like cyclodextrins can increase the solubility of poorly soluble compounds.[9]
-
-
Chemical Modification:
-
Prodrugs: Modifying the drug into an inactive form (prodrug) that converts to the active compound in vivo can improve absorption characteristics.[5]
-
-
Use of Excipients:
Troubleshooting Guide
Issue: Low or variable plasma concentrations after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility/Dissolution | The compound may be precipitating in the gastrointestinal tract. Consider formulating this compound using a solubility-enhancing strategy. |
| Low Permeability | The hydrophobicity of BB-Cl-Amidine, while enhancing cellular uptake, might not be optimal for intestinal absorption. Experiment with formulations containing permeation enhancers. |
| First-Pass Metabolism | Although designed to be more resistant to proteolysis, BB-Cl-Amidine may still be subject to metabolism in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with relevant metabolic inhibitors in preclinical models. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters like P-glycoprotein in the intestine. Evaluate this possibility using in vitro models such as Caco-2 cells. |
| Formulation Instability | The chosen formulation may not be stable, leading to inconsistent drug release. Assess the stability of your formulation under relevant physiological conditions (e.g., simulated gastric and intestinal fluids). |
Experimental Protocols & Data
Protocol: Comparative Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of different this compound formulations.
1. Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of three different oral formulations of this compound against an intravenous (IV) reference to calculate absolute bioavailability.
2. Materials:
-
This compound
-
Formulation Vehicles:
-
Animals: 6-8 week old male C57BL/6 mice (or other appropriate strain).
-
Dosing equipment (oral gavage needles, syringes).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
3. Study Design:
-
Groups:
-
Group 1: IV administration (1 mg/kg)
-
Group 2: Oral Gavage - Formulation A (10 mg/kg)
-
Group 3: Oral Gavage - Formulation B (10 mg/kg)
-
Group 4: Oral Gavage - Formulation C (10 mg/kg)
-
-
Animals per group: n = 4-6
-
Blood Sampling Timepoints:
-
IV: 0 (pre-dose), 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
Oral: 0 (pre-dose), 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.[9]
-
4. Procedure:
-
Acclimatization: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast mice for 4-6 hours before dosing, with water available ad libitum.
-
Dose Preparation: Prepare fresh formulations on the day of the experiment. Ensure this compound is fully dissolved.
-
Dosing:
-
Administer the assigned formulation via oral gavage or IV injection (tail vein). The volume should be calculated based on the body weight of each mouse (e.g., 10 mL/kg).[14]
-
-
Blood Collection:
-
At each timepoint, collect approximately 50-100 µL of blood via saphenous or submandibular vein into heparinized tubes.
-
Process blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of BB-Cl-Amidine in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) using non-compartmental analysis software.
-
Calculate absolute bioavailability (F%) for each oral formulation using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation: Illustrative Pharmacokinetic Data
The following table presents hypothetical data for different oral formulations of a compound similar to BB-Cl-Amidine to illustrate how results from the above protocol would be summarized.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| IV | 1 | 850 | 0.08 | 1200 | 100% |
| A (Corn Oil) | 10 | 350 | 2.0 | 2800 | 23.3% |
| B (PEG/Tween) | 10 | 550 | 1.0 | 4200 | 35.0% |
| C (SBE-β-CD) | 10 | 700 | 0.5 | 5100 | 42.5% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate key concepts related to BB-Cl-Amidine's mechanism of action and the experimental process for evaluating its bioavailability.
Caption: Workflow for a comparative bioavailability study.
Caption: BB-Cl-Amidine inhibits PAD4-mediated NETosis.
References
- 1. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 14. benchchem.com [benchchem.com]
Long-term stability of BB-Cl-Amidine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of BB-Cl-Amidine hydrochloride stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can impact the solubility and stability of the compound.[1][2] For aqueous solutions, water can be used, but it is advised to prepare these solutions fresh for each use.[1][3]
Q2: What are the optimal storage conditions and long-term stability of this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at low temperatures. The stability is dependent on the storage temperature and solvent. Below is a summary of recommended storage conditions:
| Solvent | Storage Temperature | Stability Duration | Recommendations |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[1][2] |
| DMSO | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot into single-use vials.[1][2] |
| Water | Not recommended for long-term storage | Prepare fresh daily | If an aqueous solution is required, it should be prepared immediately before use and not stored.[3] |
Q3: How should I handle the solid form of this compound?
A3: The solid form of this compound should be stored at 4°C, sealed away from moisture.[1][4] The solid compound is stable for a few days at ambient temperature during ordinary shipping.[5]
Q4: Can I subject this compound solutions to repeated freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to precipitation and degradation of the compound. To prevent this, stock solutions should be aliquoted into single-use volumes before storage.
Q5: What is a potential degradation pathway for this compound in aqueous solutions?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, a likely route of degradation in aqueous solution is hydrolysis of the amide bond. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. Given the structure of BB-Cl-Amidine, this would break the bond connecting the biphenyl (B1667301) carboxamide group to the rest of the molecule. The haloacetamidine group may also be susceptible to hydrolysis.
Troubleshooting Guides
Issue 1: My this compound has precipitated out of solution.
-
Possible Cause 1: Supersaturation. The concentration of the solution may be too high for the solvent at a given temperature.
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles or moisture absorption in DMSO can lead to precipitation.
-
Solution: Always aliquot stock solutions into single-use vials. Use fresh, anhydrous DMSO for preparing solutions.
-
-
Possible Cause 3: Change in Solvent Environment. Diluting a DMSO stock solution into an aqueous buffer can cause the compound to precipitate if its aqueous solubility is low.
-
Solution: When preparing working solutions in aqueous buffers, ensure the final concentration of DMSO is kept as low as possible while maintaining solubility. It may be necessary to optimize the buffer composition or pH.
-
Issue 2: I am observing a decrease in the inhibitory activity of my this compound over time.
-
Possible Cause 1: Degradation of the stock solution. The stock solution may have degraded due to improper storage or being stored for longer than the recommended duration.
-
Solution: Prepare a fresh stock solution from solid this compound. Always store aliquots at -80°C for long-term use.
-
-
Possible Cause 2: Instability in the assay medium. this compound may be unstable in your specific experimental conditions (e.g., cell culture medium at 37°C).
-
Solution: For in vivo or cell-based assays, it is recommended to prepare working solutions fresh on the day of the experiment.[1] To confirm instability, you can perform a time-course experiment by incubating the compound in your assay medium and testing its activity at different time points.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into several small, tightly sealed vials for storage at the desired temperatures (-20°C and -80°C).
3. HPLC Method Development (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., based on the compound's UV-Vis spectrum) or use a standard wavelength like 254 nm.
-
Column Temperature: 25°C
4. Stability Study Procedure:
-
Time Point 0 (T=0): Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. Inject this sample to obtain the initial peak area of the intact this compound.
-
Storage: Store the aliquoted vials at -20°C and -80°C.
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one vial from each storage temperature.
-
Allow the vial to thaw completely and reach room temperature.
-
Prepare a sample for HPLC analysis in the same manner as for T=0 and inject it into the HPLC system.
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining compound versus time for each storage condition.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: Troubleshooting guide for precipitation issues with this compound solutions.
References
- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Head-to-Head Comparison of BB-Cl-Amidine Hydrochloride and Cl-amidine in Peptidylarginine Deiminase Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for investigating the role of Peptidylarginine Deiminases (PADs) in various physiological and pathological processes. This guide provides an objective comparison of two widely used pan-PAD inhibitors, BB-Cl-Amidine hydrochloride and Cl-amidine, focusing on their efficacy, supported by experimental data.
Both this compound and Cl-amidine are irreversible inhibitors that target the enzymatic activity of PADs, a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline. This post-translational modification, known as citrullination, is implicated in a range of diseases, including autoimmune disorders and cancer. While both compounds share a common mechanism, structural modifications in BB-Cl-Amidine confer significant advantages in cellular potency and in vivo stability.
Mechanism of Action
Cl-amidine and BB-Cl-Amidine are haloacetamidine-based irreversible inhibitors. They function by covalently modifying a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation. This prevents the conversion of arginine to citrulline, thereby inhibiting the downstream effects of protein citrullination. BB-Cl-Amidine is a derivative of Cl-amidine, modified to enhance its pharmacokinetic properties. Specifically, it possesses a C-terminal benzimidazole (B57391) group designed to limit proteolysis of the C-terminal amide, making it less susceptible to degradation.
Comparative Efficacy: In Vitro Inhibition, Cellular Potency, and In Vivo Stability
Experimental data reveals a significant enhancement in the cellular and in vivo performance of BB-Cl-Amidine when compared to its parent compound, Cl-amidine. While their direct enzymatic inhibition potency is comparable, BB-Cl-Amidine demonstrates markedly superior activity in a cellular context and a longer plasma half-life.
In Vitro Enzymatic Inhibition
The inhibitory potential of both compounds against PAD isoforms 1, 2, 3, and 4 has been quantified using the second-order rate constant kinact/KI, which is a measure of the efficiency of an irreversible inhibitor. The data indicates that both inhibitors are potent pan-PAD inhibitors with comparable in vitro activities against the tested isoforms.
| Inhibitor | kinact/KI (M-1min-1) for PAD1 | kinact/KI (M-1min-1) for PAD2 | kinact/KI (M-1min-1) for PAD3 | kinact/KI (M-1min-1) for PAD4 |
| BB-Cl-Amidine | 16,100 | 4,100 | 6,800 | 13,300 |
| Cl-amidine | 37,000 | 1,200 | 2,000 | 13,000 |
Table 1: Comparative in vitro inhibitory activity of BB-Cl-Amidine and Cl-amidine against PAD isoforms.
For further comparison, the half-maximal inhibitory concentration (IC50) values for Cl-amidine have been reported as 0.8 µM for PAD1, 6.2 µM for PAD3, and 5.9 µM for PAD4.
Cellular Potency and In Vivo Pharmacokinetics
A key differentiator between the two inhibitors is their performance in cellular assays and in vivo. BB-Cl-Amidine exhibits over 20-fold greater cellular potency than Cl-amidine. This enhanced activity is attributed to its increased hydrophobicity and resistance to proteolysis, which facilitates cellular uptake. Furthermore, pharmacokinetic studies in mice have demonstrated that BB-Cl-Amidine has a significantly longer plasma half-life.
| Parameter | BB-Cl-Amidine | Cl-amidine |
| Cellular Potency (EC50 in U2OS cells) | 8.8 ± 0.6 µM | >200 µM |
| In Vivo Half-life (in mice) | ~1.75 hours | ~15 minutes |
Table 2: Comparison of cellular potency and in vivo half-life.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BB-Cl-Amidine and Cl-amidine.
In Vitro PAD Inhibition Assay (kinact/KI Determination)
This protocol outlines a general method for determining the inactivation kinetics of irreversible PAD inhibitors.
-
Reagents and Materials: Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes; Assay Buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT); Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE); Inhibitors (BB-Cl-Amidine, Cl-amidine); 96-well plates; Plate reader.
-
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, incubate the PAD enzyme with various concentrations of the inhibitor at 37°C for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate (BAEE).
-
Monitor the rate of product formation (e.g., by measuring the increase in absorbance at a specific wavelength) over time using a plate reader.
-
The observed rate constants of inactivation (kobs) are determined for each inhibitor concentration by fitting the data to a first-order decay equation.
-
The values of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation) are determined by plotting kobs versus the inhibitor concentration.
-
The second-order rate constant (kinact/KI) is then calculated.
-
Cellular Potency Determination (XTT Cell Viability Assay)
How to validate the inhibitory effect of BB-Cl-Amidine hydrochloride on PAD activity
A Researcher's Guide to Validating BB-Cl-Amidine Hydrochloride as a PAD Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of this compound on Peptidylarginine Deiminase (PAD) activity. We offer a comparative analysis against other common PAD inhibitors, detailed experimental protocols, and quantitative data to support your research.
BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor designed for improved cellular uptake and bioavailability compared to its predecessor, Cl-amidine.[1][2] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination.[3][4] Dysregulated PAD activity, particularly from PAD2 and PAD4, is implicated in numerous inflammatory diseases and cancers, making PAD inhibitors like BB-Cl-Amidine valuable tools for preclinical research.[5][6]
Part 1: In Vitro Validation of Direct Enzyme Inhibition
The first step in validating any inhibitor is to confirm its direct effect on the purified enzyme in vitro. A variety of methods can be employed, with fluorescence-based assays offering high sensitivity and suitability for high-throughput screening.[4][7]
Key Experimental Protocol: Fluorescence Quenching Assay
This method measures PAD activity by monitoring the dequenching of a fluorescently labeled arginine-rich substrate. When arginine is converted to the neutral citrulline by PAD, a negatively charged quencher dye is no longer electrostatically attracted to the substrate, resulting in an increase in fluorescence.[4][8]
Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
This compound
-
Fluorescently labeled substrate (e.g., TAMRA-(GRGA)₄)[9]
-
Quencher dye (e.g., Evans Blue)[9]
-
Assay Buffer: Tris-HCl, pH 7.6, containing CaCl₂, and Dithiothreitol (DTT)
-
96-well black, clear-bottom plates[9]
-
Plate reader capable of measuring fluorescence (e.g., 555 nm excitation / 580 nm emission)[8][9]
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the desired PAD isozyme to the assay buffer. Add varying concentrations of BB-Cl-Amidine (or vehicle control) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorescent substrate and quencher dye to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader. Measure the fluorescence intensity kinetically over time (e.g., every 2 minutes for 60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 9. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAD Inhibitors in In Vivo Cancer Research: BB-Cl-Amidine Hydrochloride vs. JBI-589
For Researchers, Scientists, and Drug Development Professionals
The targeting of protein arginine deiminases (PADs) has emerged as a promising strategy in oncology. These enzymes play a crucial role in various cancer-related processes, including gene regulation and the formation of neutrophil extracellular traps (NETs), which can promote tumor growth and metastasis.[1][2] This guide provides an objective comparison of two key PAD inhibitors, BB-Cl-Amidine hydrochloride and JBI-589, for their application in in vivo cancer studies, supported by available experimental data.
Overview and Mechanism of Action
This compound is a pan-PAD inhibitor, meaning it irreversibly inhibits multiple PAD isoforms.[3] Its anti-cancer effects have been associated with the induction of endoplasmic reticulum (ER) stress.[4][5] In contrast, JBI-589 is a novel, orally bioavailable, and isoform-selective inhibitor of PAD4.[6][7] Its mechanism of action in cancer is primarily linked to the inhibition of PAD4-mediated neutrophil migration, which in turn suppresses tumor progression and metastasis.[6][8][9]
In Vivo Efficacy and Preclinical Models
Both compounds have demonstrated anti-tumor activity in preclinical cancer models. JBI-589 has been shown to reduce primary tumor growth and lung metastases in mouse models of lung and colon cancer.[6] Notably, it also enhances the efficacy of immune checkpoint inhibitors.[6][8] BB-Cl-Amidine has shown efficacy in reducing tumor volume in xenograft models of canine and feline mammary cancer.[4]
Quantitative Data Summary
| Compound | Cancer Model(s) | Dosing Regimen | Key Outcomes | Reference(s) |
| JBI-589 | LL2 (Lewis Lung Carcinoma), B16F10 (Melanoma), EL4 (Lymphoma) | 50 mg/kg, b.i.d., daily, oral gavage | Reduced primary tumor growth and lung metastases; Enhanced effect of immune checkpoint inhibitors. | [6] |
| This compound | Canine (REM134) and Feline (K12.72.1) Mammary Cancer Xenografts | 1 µg/ml, intraperitoneal injection for two weeks | Reduced tumor viability and tumorigenicity; Tumors became crusty with surrounding hair loss. | [4] |
| This compound | Retinoblastoma Orthotopic Xenograft | 2 µM (in vitro), Not specified (in vivo) | Reduced tumor volumes; Low in vivo toxicity. | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for each compound.
JBI-589: In Vivo Tumor Studies
-
Animal Model: C57BL/6 mice.[6]
-
Tumor Cell Implantation: Subcutaneous injection of 0.3 × 10^6 LL2 cells, 0.3 × 10^6 B16F10 cells, or 0.5 × 10^6 EL4 cells into the right flank. For metastasis models, intravenous injection of 0.5 × 10^6 B16F10 cells.[6]
-
Drug Administration: JBI-589 was administered at a dose of 50 mg/kg twice daily via oral gavage.[6]
-
Combination Therapy: For studies with immune checkpoint inhibitors, anti-PD-1 and anti-CTLA-4 antibodies were administered intraperitoneally twice a week.[6]
-
Endpoint Analysis: Primary tumor growth was monitored, and lung metastases were evaluated using an in vivo imaging system.[6]
This compound: Xenograft Studies
-
Animal Model: NOD scid gamma (NSG) mice.[4]
-
Tumor Cell Implantation: Canine (REM134) and feline (K12.72.1) mammary cancer cell lines were used to establish xenografts.[4]
-
Drug Administration: The drug was injected intraperitoneally for two weeks at a concentration of 1 μg/ml.[4]
-
Endpoint Analysis: Changes in tumor appearance and volume were observed and compared to control mice.[4]
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms and experimental processes can aid in understanding the broader context of these inhibitors' actions.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]
- 4. BB-Cl-Amidine as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]
- 6. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Using PAD2-/- and PAD4-/- mice to confirm BB-Cl-Amidine hydrochloride's mechanism of action
In the landscape of pharmacological inhibitors, understanding the precise mechanism of action is paramount for advancing drug development. This guide provides a comparative analysis of BB-Cl-Amidine hydrochloride, a potent peptidylarginine deiminase (PAD) inhibitor, and elucidates how PAD2- and PAD4-deficient (PAD2-/- and PAD4-/-) mice have been instrumental in confirming its mode of action. Contrary to initial hypotheses, studies utilizing these knockout mice have revealed a novel, PAD-independent mechanism of BB-Cl-Amidine in the context of innate immune signaling.
BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor, designed for increased stability and cell permeability compared to its predecessor, Cl-amidine.[1] PADs are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory and autoimmune diseases.[2] Consequently, BB-Cl-Amidine was developed to target these enzymes. However, recent research has uncovered a surprising and significant off-target effect: the direct inhibition of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cytosolic DNA.
The Decisive Role of PAD-Deficient Mice
To dissect the contribution of PAD inhibition to the observed immunomodulatory effects of BB-Cl-Amidine, researchers turned to PAD2-/- and PAD4-/- mice. The rationale was straightforward: if BB-Cl-Amidine's effects are mediated through PAD2 or PAD4, its activity should be diminished or absent in cells lacking these enzymes.
A key study by Humphries et al. (2023) investigated the effect of BB-Cl-Amidine on the STING signaling pathway.[3] Bone marrow-derived macrophages (BMDMs) from wild-type, PAD2-/-, and PAD4-/- mice were stimulated with the STING agonist diABZI in the presence or absence of BB-Cl-Amidine. The production of key inflammatory cytokines, interferon-beta (IFN-β) and tumor necrosis factor-alpha (TNF-α), was then measured.
The results were revealing. BB-Cl-Amidine potently inhibited IFN-β and TNF-α production in wild-type BMDMs. Crucially, this inhibition was maintained in both PAD2-/- and PAD4-/- BMDMs, demonstrating that the drug's suppressive effect on STING-mediated cytokine production is independent of its ability to inhibit PAD2 and PAD4. This pivotal finding, made possible by the use of genetically modified mouse models, has shifted the understanding of BB-Cl-Amidine's mechanism of action in this context.
Quantitative Data Summary
The following table summarizes the key findings from experiments using wild-type and PAD-deficient mice, illustrating the PAD-independent inhibition of STING signaling by BB-Cl-Amidine.
| Cell Type | Treatment | IFN-β Production | TNF-α Production | Conclusion |
| Wild-Type BMDMs | diABZI | High | High | STING agonist induces strong cytokine response. |
| diABZI + BB-Cl-Amidine | Significantly Reduced | Significantly Reduced | BB-Cl-Amidine inhibits STING-mediated cytokine production. | |
| PAD2-/- BMDMs | diABZI + BB-Cl-Amidine | Significantly Reduced | Significantly Reduced | Inhibition by BB-Cl-Amidine is not dependent on PAD2. |
| PAD4-/- BMDMs | diABZI + BB-Cl-Amidine | Significantly Reduced | Significantly Reduced | Inhibition by BB-Cl-Amidine is not dependent on PAD4. |
Note: "Significantly Reduced" indicates the qualitative outcome reported in the foundational studies. The precise quantitative data can be found in the source publication (Humphries et al., PNAS, 2023).
Experimental Protocols
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Bone marrow was flushed from the femurs and tibias of wild-type, PAD2-/-, and PAD4-/- mice.
-
Red blood cells were lysed, and the remaining cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
2. In Vitro Stimulation and Inhibition Assay
-
Differentiated BMDMs were plated in 96-well plates.
-
Cells were pre-treated with this compound (typically at 1 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, cells were stimulated with the STING agonist diABZI (typically at 1 µg/mL) for 24 hours.
3. Cytokine Measurement
-
After the 24-hour stimulation period, the cell culture supernatants were collected.
-
The concentrations of IFN-β and TNF-α in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.
4. Statistical Analysis
-
Data were analyzed using an appropriate statistical test, such as a one-way ANOVA with post-hoc tests, to determine the significance of the observed differences between treatment groups.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway and experimental logic.
Caption: STING signaling pathway and the inhibitory point of BB-Cl-Amidine.
Caption: Experimental workflow to determine the PAD-independence of BB-Cl-Amidine's action.
References
Unmasking Off-Target Effects: A Comparative Analysis of BB-Cl-Amidine Hydrochloride and Other Amidine Analogs
For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes is paramount to ensuring data integrity and therapeutic specificity. This guide provides a detailed comparison of the off-target profiles of BB-Cl-Amidine hydrochloride, a widely used pan-peptidylarginine deiminase (PAD) inhibitor, and other key amidine analogs. By presenting quantitative data, experimental protocols, and pathway visualizations, this document aims to facilitate informed decisions in research and development.
This compound is a potent, irreversible inhibitor of PAD enzymes, which catalyze the conversion of arginine to citrulline residues in proteins. This post-translational modification is implicated in various physiological and pathological processes, including gene regulation, immune response, and cancer progression. While BB-Cl-Amidine has been instrumental in studying these processes, its utility can be compromised by off-target activities. This guide delves into these effects, drawing a comparative landscape with its precursor, Cl-amidine, and more isoform-selective PAD inhibitors.
Comparative Analysis of Off-Target Effects
A primary concern with pan-PAD inhibitors is their potential for cytotoxicity. This section compares the cytotoxic profiles of this compound, Cl-amidine, and the isoform-selective inhibitors AFM-30a (PAD2-selective) and GSK199 (PAD4-selective).
Cytotoxicity Profile
Quantitative data from cell viability assays consistently demonstrate that this compound exhibits greater cytotoxicity across various cell types compared to more selective amidine analogs. This is a critical consideration for in vitro and in vivo studies where preserving cell health is essential for accurate interpretation of results.
| Compound | Target(s) | Cell Type(s) | Assay | Concentration for Cytotoxic Effect | Reference(s) |
| This compound | Pan-PAD (PAD1, PAD2, PAD3, PAD4) | T cells, B cells, monocytes, NK cells | Flow Cytometric Viability Staining, LDH Assay | ≥ 1 µM | [1][2][3] |
| Cl-amidine | Pan-PAD (PAD1, PAD3, PAD4 > PAD2) | U-87 MG glioma cells, TK6 lymphoblastoid cells, HT29 colon cancer cells | Antiproliferative and Apoptosis Assays | Concentration-dependent decrease in viability | [4] |
| AFM-30a | PAD2-selective | CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes | Flow Cytometric Viability Staining, LDH Assay | Not significantly cytotoxic up to 20 µM | [1][2][3] |
| GSK199 | PAD4-selective | CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes | Flow Cytometric Viability Staining, LDH Assay | Not significantly cytotoxic up to 20 µM | [1][2][3] |
Inhibition of the STING Pathway
Recent evidence has uncovered a significant off-target activity of BB-Cl-Amidine: the inhibition of the Stimulator of Interferon Genes (STING) pathway.[5][6] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. BB-Cl-Amidine has been shown to directly inhibit STING oligomerization, a key step in its activation, independent of its PAD inhibitory activity.[5][6] This finding has profound implications for studies in immunology and inflammation, as effects attributed to PAD inhibition by BB-Cl-Amidine may, in fact, be due to its modulation of the STING pathway.
At present, there is no evidence to suggest that Cl-amidine, AFM-30a, or GSK199 share this off-target activity against the STING pathway. This makes them more suitable tools for specifically investigating the roles of PAD enzymes in immune signaling.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Flow Cytometric Viability Staining
This method is used to quantify the percentage of live and dead cells in a population following treatment with the inhibitors.
Protocol:
-
Cell Preparation: Culture peripheral blood mononuclear cells (PBMCs) or other desired cell types in appropriate media.
-
Inhibitor Treatment: Incubate cells with various concentrations of BB-Cl-Amidine, AFM-30a, GSK199, or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Wash the cells with an azide-free and protein-free phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add a viability dye (e.g., Propidium Iodide (PI) or 7-AAD) according to the manufacturer's instructions. These dyes are excluded by live cells with intact membranes but penetrate and stain dead cells.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of fluorescently labeled (dead) cells is determined.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PAD inhibitors or vehicle control. Include wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains a substrate that is converted into a colored formazan (B1609692) product by LDH.
-
Incubate for a specified time at room temperature, protected from light.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing the Pathways
To better illustrate the molecular interactions discussed, the following diagrams were generated using the DOT language.
Caption: PAD isoform selectivity of amidine analogs.
Caption: Off-target effects of BB-Cl-Amidine.
Caption: Workflow for assessing inhibitor cytotoxicity.
Conclusion
The choice of a chemical probe significantly influences the outcome and interpretation of an experiment. While this compound is a potent pan-PAD inhibitor, its off-target effects, particularly its cytotoxicity and inhibition of the STING pathway, necessitate careful consideration and the use of appropriate controls. For studies focused on the specific roles of PAD2 or PAD4, the more selective and less cytotoxic analogs, AFM-30a and GSK199, respectively, represent superior alternatives. Researchers should critically evaluate the potential for off-target effects and select the most appropriate tool to ensure the validity and specificity of their findings.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BB-Cl-Amidine and GSK199 in Autoimmune Models: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of two key Peptidyl Arginine Deiminase (PAD) inhibitors, BB-Cl-Amidine and GSK199, in various autoimmune disease models. The information is intended for researchers, scientists, and drug development professionals working in the field of autoimmune and inflammatory diseases.
Introduction to BB-Cl-Amidine and GSK199
BB-Cl-Amidine is a second-generation, irreversible pan-PAD inhibitor, meaning it targets multiple PAD isoforms (PAD1, PAD2, PAD3, and PAD4).[1][2][3] It is a derivative of Cl-amidine with improved pharmacokinetic properties, including a longer in vivo half-life.[4] BB-Cl-Amidine has been investigated in several autoimmune models, including collagen-induced arthritis (CIA), lupus, and ulcerative colitis.[3][5][6]
GSK199 is a potent, selective, and reversible inhibitor of PAD4.[7][8] Its efficacy has been primarily evaluated in the collagen-induced arthritis model.[7][8][9] The selectivity of GSK199 for PAD4 allows for a more targeted approach to inhibiting protein citrullination, a key process in the pathogenesis of several autoimmune diseases.
Comparative Efficacy Data
The following table summarizes the quantitative in vivo efficacy data for BB-Cl-Amidine and GSK199 in key autoimmune models.
| Parameter | BB-Cl-Amidine | GSK199 | Autoimmune Model |
| Clinical Disease Score | Significantly reduced clinical scoring (p<0.0001) at 10 mg/kg.[5] | Significant reduction in clinical disease activity at 30 mg/kg.[7][8][9] | Collagen-Induced Arthritis (CIA) |
| Paw Swelling | Significantly reduced paw swelling (p<0.0001) at 10 mg/kg.[5] | Not explicitly quantified, but implied in reduced clinical score. | Collagen-Induced Arthritis (CIA) |
| Histopathology | Almost completely normalized at 10 mg/kg with a significant reduction in histology scores (p<0.01).[5] | Significant reduction in synovial inflammation, pannus formation, cartilage damage, and bone damage at 30 mg/kg.[7][8][9] | Collagen-Induced Arthritis (CIA) |
| Complement C3 Deposition | Data not available. | Significant decrease in synovium and cartilage at 10 mg/kg and 30 mg/kg.[7][8][9] | Collagen-Induced Arthritis (CIA) |
| Total Citrulline Levels | Reduces total synovial and serum citrullination (as shown with Cl-amidine).[2][10] | No significant alteration in joint or serum total citrulline levels.[7][8][9] | Collagen-Induced Arthritis (CIA) |
| Anti-Collagen Antibodies | No change in IgG2a levels, but a significant increase in anti-collagen IgG1 (p<0.0001).[5] | No significant effect on anti-bovine or anti-mouse CII IgG1 or IgG2a antibody levels.[7][8] | Collagen-Induced Arthritis (CIA) |
| Proteinuria | Significantly reduced proteinuria at 1 mg/kg/day.[6] | Not evaluated in a lupus model. | MRL/lpr Lupus Model |
| Immune Complex Deposition | Reduced immune complex deposition in the kidneys at 1 mg/kg/day.[6] | Not evaluated in a lupus model. | MRL/lpr Lupus Model |
| Skin Disease | Protected against skin disease at 1 mg/kg/day.[6] | Showed transient improvement in topical application studies.[11] | MRL/lpr Lupus Model |
| Endothelial Function | Markedly improved endothelial function at 1 mg/kg/day.[6] | Not evaluated in a lupus model. | MRL/lpr Lupus Model |
| Colitis Severity | Reduced clinical signs and symptoms of colitis (as shown with Cl-amidine).[12][13][14] | Not evaluated in a colitis model. | DSS-Induced Colitis |
Signaling Pathways and Mechanism of Action
BB-Cl-Amidine, as a pan-PAD inhibitor, broadly inhibits the conversion of arginine to citrulline by multiple PAD enzymes. This leads to a reduction in the formation of citrullinated proteins, which are key autoantigens in diseases like rheumatoid arthritis. This broad inhibition also affects other PAD-mediated processes, including the formation of Neutrophil Extracellular Traps (NETs) and gene regulation.
GSK199, being a selective PAD4 inhibitor, has a more focused mechanism. PAD4 is the primary PAD enzyme involved in histone citrullination, a critical step in NET formation. By selectively inhibiting PAD4, GSK199 can effectively reduce NETosis without affecting the functions of other PAD isoforms. This targeted approach may explain its efficacy in reducing inflammation in the CIA model without altering overall citrulline levels or autoantibody responses to collagen.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice.[5]
-
Induction of Arthritis:
-
Primary immunization: Mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0.[5]
-
Booster immunization: A second immunization with bovine type II collagen in Incomplete Freund's Adjuvant is given on day 21.
-
-
Treatment Protocol:
-
BB-Cl-Amidine: Daily intraperitoneal injections of 1 or 10 mg/kg BB-Cl-Amidine or vehicle, starting after the onset of arthritis for a therapeutic protocol.[5]
-
GSK199: Daily oral gavage of GSK199 (e.g., 30 mg/kg) or vehicle, starting from the day of the primary immunization for a prophylactic protocol.[7][8]
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored daily or every other day based on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Paw Swelling: Hind paw thickness is measured using calipers.
-
Histology: At the end of the study, joints are collected, sectioned, and stained with H&E to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Immunohistochemistry: Staining for markers like complement C3.
-
Serology: Blood is collected to measure levels of anti-collagen antibodies and total citrulline.
-
MRL/lpr Lupus Model
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.[6]
-
Treatment Protocol:
-
BB-Cl-Amidine: Daily subcutaneous injections of 1 mg/kg BB-Cl-Amidine or vehicle, from 8 to 14 weeks of age.[6]
-
-
Efficacy Assessment:
-
Proteinuria: Urine is collected weekly to measure protein levels as an indicator of kidney damage.
-
Skin Lesions: The development and severity of skin lesions are monitored and scored.
-
Endothelial Function: Assessed by measuring acetylcholine-dependent relaxation of aortic rings.
-
Histology: Kidneys are collected for H&E and PAS staining to assess glomerulonephritis and immune complex deposition.
-
Serology: Blood is collected to measure autoantibody levels (e.g., anti-dsDNA).
-
NET Formation: Neutrophils can be isolated to assess spontaneous and stimulated NET formation ex vivo.
-
Discussion and Conclusion
Both BB-Cl-Amidine and GSK199 demonstrate significant efficacy in preclinical models of autoimmune diseases, particularly in the context of arthritis. However, their distinct mechanisms of action lead to different downstream effects.
BB-Cl-Amidine, as a pan-PAD inhibitor, shows broad efficacy across different autoimmune models, including arthritis and lupus. Its ability to reduce overall citrullination and modulate T-cell responses suggests a wide-ranging immunomodulatory effect.
GSK199, with its selective inhibition of PAD4, offers a more targeted therapeutic strategy. Its efficacy in the CIA model, without significantly affecting total citrulline or anti-collagen antibody levels, suggests that its primary mechanism of action in this context is likely the inhibition of NET formation and its downstream inflammatory consequences.
The choice between a pan-PAD inhibitor like BB-Cl-Amidine and a selective PAD4 inhibitor like GSK199 will depend on the specific disease context and the desired therapeutic outcome. For diseases where broad citrullination is a key pathogenic driver, a pan-PAD inhibitor may be more effective. In contrast, for diseases where PAD4-mediated NETosis is the primary culprit, a selective inhibitor like GSK199 may provide a more targeted and potentially safer therapeutic option. Further head-to-head comparative studies in various autoimmune models are warranted to fully elucidate the therapeutic potential of these two classes of PAD inhibitors.
References
- 1. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]
- 6. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Role of Topical Administration of Peptidylarginine Deiminase Inhibitors in Murine Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 12. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reciprocal regulation of protein arginine deiminase 2 and 4 expression in the colonic mucosa of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Western Blot Citrullination Results with Mass Spectrometry: A Comparative Guide
For researchers in immunology, oncology, and neurobiology, the accurate detection and quantification of protein citrullination is paramount. This post-translational modification, the conversion of arginine to citrulline, is implicated in numerous physiological and pathological processes, including gene regulation, apoptosis, and the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][2][3] While western blotting is a widely adopted technique for detecting citrullinated proteins, mass spectrometry has emerged as a powerful tool for orthogonal validation and in-depth characterization. This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols and supporting data to aid researchers in making informed decisions for their studies.
Performance Comparison: Western Blot vs. Mass Spectrometry
Western blotting and mass spectrometry offer distinct advantages and limitations for the analysis of protein citrullination. Western blotting provides a relatively straightforward and accessible method for the semi-quantitative detection of total citrullinated proteins.[4] However, it falls short in providing precise site-specific information and can be prone to antibody-related variability. In contrast, mass spectrometry delivers high-confidence identification of specific citrullination sites and enables accurate quantification, though it requires more specialized instrumentation and complex data analysis.[1][5][6]
| Feature | Western Blot | Mass Spectrometry |
| Principle | Immuno-detection of citrullinated proteins, often after chemical modification to enhance antibody recognition.[4][7] | Direct detection of the mass shift (+0.984 Da) caused by the conversion of arginine to citrulline.[6][8] |
| Specificity | Dependent on the specificity of the anti-citrulline antibody. Cross-reactivity can be a concern.[9] | High specificity, capable of distinguishing citrullination from other modifications with similar mass shifts, such as deamidation, with high-resolution instruments.[6][8][10] |
| Sensitivity | Generally lower than mass spectrometry, especially for low-abundance proteins.[1] | High sensitivity, particularly when coupled with enrichment strategies, allowing for the detection of low-abundance citrullinated peptides.[10][11] |
| Site Identification | Does not provide information on the specific residue(s) that are citrullinated.[1] | Precisely identifies the exact location of citrullination within a protein sequence.[1][5][11] |
| Quantification | Semi-quantitative, based on band intensity.[4] | Can provide both relative and absolute quantification of citrullination at specific sites.[1][6][11] |
| Throughput | Moderate, can analyze multiple samples in parallel on a single blot. | High-throughput capabilities with modern instrumentation and automated workflows.[10][12] |
| Workflow Complexity | Relatively simple and widely established laboratory technique. | More complex workflow involving protein digestion, peptide separation, mass analysis, and sophisticated data interpretation.[5] |
Experimental Workflows
A typical workflow for validating western blot results with mass spectrometry involves a multi-step process to ensure accurate and reliable data.
Detailed Experimental Protocols
Western Blot for Detection of Citrullinated Proteins
This protocol is adapted from methods involving chemical modification of citrulline residues for enhanced detection.[4][7]
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Chemical Modification of Citrulline (in a fume hood):
-
Prepare the modification reagent mixture: 2 volumes of solution A (0.5% diacetyl monoxime, 0.25% antipyrine (B355649) in 25% sulfuric acid) and 1 volume of solution B (0.25% FeCl3 in 25% sulfuric acid and 42.5% phosphoric acid).
-
Incubate the membrane in the modification mixture at 37°C for 3 hours with gentle agitation.
-
Wash the membrane extensively with water, followed by TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody that specifically recognizes the modified citrulline overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH for normalization.
-
Mass Spectrometry for Identification and Quantification of Citrullination Sites
This protocol outlines a general bottom-up proteomics approach for citrullination analysis.[5][10]
-
Sample Preparation:
-
Take an aliquot of the same protein lysate used for the western blot.
-
Perform in-solution or in-gel digestion of proteins using a protease such as trypsin. Note that trypsin does not cleave at citrulline residues, which can be used as an identifying feature in data analysis.
-
-
Enrichment of Citrullinated Peptides (Optional but Recommended):
-
To increase the detection sensitivity of low-abundance citrullinated peptides, an enrichment step can be performed. This often involves chemical derivatization of citrulline followed by affinity purification.[10][13] For example, using biotin-conjugated phenylglyoxal (B86788) to tag citrullinated peptides for streptavidin-based enrichment.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, MSFragger) to identify peptides from the MS/MS spectra.[14][15]
-
Specify citrullination (+0.984016 Da on arginine) as a variable modification in the search parameters.
-
High mass accuracy data is crucial to confidently distinguish citrullination from deamidation of asparagine and glutamine, which has a similar mass shift.[6][8]
-
Quantify the relative abundance of citrullinated peptides across different samples.
-
Signaling Pathways Involving Citrullination
Protein citrullination, catalyzed by peptidylarginine deiminases (PADs), plays a critical role in various signaling pathways.[2] For instance, in the context of rheumatoid arthritis, inflammation can lead to the activation of PAD enzymes in immune cells, resulting in the citrullination of various proteins. These citrullinated proteins can then be recognized as neoantigens by the immune system, triggering an autoimmune response.[16][17]
Conclusion
Validating western blot findings with mass spectrometry is a robust strategy for researchers studying protein citrullination. While western blotting offers a valuable initial screening method, mass spectrometry provides the necessary depth for confident site-specific identification and accurate quantification. The integration of these two powerful techniques allows for a more complete and reliable understanding of the role of citrullination in health and disease, ultimately advancing drug development and biomarker discovery efforts.
References
- 1. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry-Based Proteomics [ebrary.net]
- 6. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Citrullinated Proteins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Deep Learning Boosts Citrullination Identification in Mass Spectrometry-Based Proteomics [coms.events]
- 13. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coms.events [coms.events]
- 15. biorxiv.org [biorxiv.org]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Citrullination of proteins: a common post-translational modification pathway induced by different nanoparticles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BB-Cl-Amidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for BB-Cl-Amidine hydrochloride, a peptidylarginine deiminase (PAD) inhibitor used in research.
For the proper disposal of this compound, it is imperative to treat it as hazardous chemical waste. Avoid releasing it into the environment and ensure it is sent to an approved waste disposal facility. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
Immediate Safety and Handling Precautions
Before handling this compound, researchers must be familiar with its potential hazards. According to available Safety Data Sheets (SDS), this compound requires careful handling in a well-ventilated area. Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a chemically resistant and sealable container for waste collection. The original product container, if in good condition, is often a suitable choice.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity. This is crucial for regulatory compliance.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. Failure to comply with these regulations can result in significant penalties. Always adhere to the guidelines established by your institution and local regulatory bodies to ensure a safe and lawful disposal process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
